molecular formula C22H28N4O2S2 B12377777 Vegfr-2-IN-41

Vegfr-2-IN-41

Cat. No.: B12377777
M. Wt: 444.6 g/mol
InChI Key: ZSGRTVHOBQWGCM-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2-IN-41 is a useful research compound. Its molecular formula is C22H28N4O2S2 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28N4O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea

InChI

InChI=1S/C22H28N4O2S2/c1-16-4-8-20(9-5-16)23-22(29)25-24-18(3)19-6-10-21(11-7-19)30(27,28)26-14-12-17(2)13-15-26/h4-11,17H,12-15H2,1-3H3,(H2,23,25,29)/b24-18+

InChI Key

ZSGRTVHOBQWGCM-HKOYGPOVSA-N

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)C)/C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)C)C

Origin of Product

United States

Foundational & Exploratory

The Target Specificity and Selectivity of Axitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of Axitinib, a potent and selective second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). By elucidating its molecular interactions and cellular effects, this document serves as a comprehensive resource for professionals engaged in oncology research and drug development.

Introduction

Axitinib is a small molecule tyrosine kinase inhibitor (TKI) that plays a crucial role in anti-angiogenic therapy.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, heavily reliant on the VEGF signaling pathway.[2][3] Axitinib exerts its therapeutic effects by selectively targeting VEGFRs, thereby inhibiting the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5] This guide details the binding profile, selectivity, and the experimental methodologies used to characterize this potent inhibitor.

Core Target Profile and Potency

Axitinib is a potent inhibitor of VEGFR-1, -2, and -3 at sub-nanomolar concentrations.[2] Its high affinity for these receptors is significantly greater than for other tyrosine kinases, which underscores its selectivity.[1] The primary mechanism of action involves competitive binding to the ATP-binding site in the intracellular domain of VEGFRs, which stabilizes the inactive conformation of the kinase and blocks signal transduction.[1][5]

Quantitative Kinase Inhibition Profile

The inhibitory activity of Axitinib has been quantified against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against VEGFRs compared to other receptor tyrosine kinases.

Target KinaseIC50 (nM)Cellular/Assay Context
VEGFR-1 (Flt-1) 0.1Porcine Aortic Endothelial Cells
VEGFR-2 (KDR/Flk-1) 0.2Porcine Aortic Endothelial Cells
VEGFR-3 (Flt-4) 0.1 - 0.3Porcine Aortic Endothelial Cells
PDGFRβ 1.6Porcine Aortic Endothelial Cells
c-KIT 1.7Porcine Aortic Endothelial Cells
PDGFRα >1000In vitro kinase assay
FGFR >1000In vitro kinase assay
EGFR >1000In vitro kinase assay
Data compiled from multiple sources.[1][4]

VEGFR-2 Signaling Pathway and Axitinib's Point of Intervention

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates multiple downstream signaling cascades crucial for angiogenesis. Axitinib intervenes at the initial step by preventing this autophosphorylation.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Axitinib Axitinib Axitinib->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT Akt PI3K->AKT Migration Cell Migration PI3K->Migration RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of Axitinib.

Experimental Protocols for Specificity and Selectivity Analysis

The characterization of Axitinib's target profile relies on a suite of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of Axitinib on VEGFR-2 kinase activity. The Homogeneous Time-Resolved Fluorescence (HTRF) method is a common approach.[6]

Methodology:

  • Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated substrate peptide (e.g., poly-Glu,Tyr 4:1), ATP, and an anti-phosphotyrosine antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin-XL665 (acceptor).

  • Procedure: a. The VEGFR-2 enzyme, substrate peptide, and varying concentrations of Axitinib (or DMSO control) are incubated in a kinase reaction buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the detection reagents (Europium-labeled antibody and Streptavidin-XL665) are added. e. After incubation, the plate is read on an HTRF-compatible reader. The ratio of emission at 665 nm (acceptor) to 620 nm (donor) is calculated.

  • Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of Axitinib concentration.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of Axitinib to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR-2 are cultured to sub-confluency.[4][7]

  • Procedure: a. Cells are serum-starved for several hours to reduce basal receptor phosphorylation. b. Cells are pre-incubated with various concentrations of Axitinib for 1-2 hours. c. Cells are then stimulated with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C. d. The stimulation is stopped by placing the plates on ice and washing with cold PBS. e. Cells are lysed with a buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA-based): a. A 96-well plate is coated with a capture antibody specific for total VEGFR-2.[4] b. Cell lysates are added to the wells and incubated. c. After washing, a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-pY1175) conjugated to an enzyme (e.g., HRP) is added. d. A substrate is added, and the resulting signal is measured using a plate reader.

  • Detection (Western Blot): a. Cell lysates are resolved by SDS-PAGE and transferred to a membrane. b. The membrane is probed with primary antibodies against phospho-VEGFR-2 and total VEGFR-2, followed by HRP-conjugated secondary antibodies. c. Protein bands are visualized using chemiluminescence.[8]

  • Data Analysis: The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2. IC50 values are determined by plotting the inhibition of phosphorylation against Axitinib concentration.

Exp_Workflow cluster_detection Detection Method Start Start: Seed HUVECs in 96-well plate Serum_Starve Serum Starve Cells (e.g., 4-6 hours) Start->Serum_Starve Pre_Incubate Pre-incubate with Axitinib Concentrations Serum_Starve->Pre_Incubate Stimulate Stimulate with VEGF-A (e.g., 10 min) Pre_Incubate->Stimulate Lyse Lyse Cells Stimulate->Lyse ELISA ELISA: - Capture Total VEGFR-2 - Detect Phospho-VEGFR-2 Lyse->ELISA Western Western Blot: - SDS-PAGE & Transfer - Probe for pVEGFR-2 & Total VEGFR-2 Lyse->Western Analyze Data Analysis: Calculate IC50 ELISA->Analyze Western->Analyze

Caption: Workflow for a cellular VEGFR-2 phosphorylation assay.

Cell Viability and Proliferation Assays

These assays assess the functional consequence of VEGFR-2 inhibition on endothelial cell viability.

Methodology:

  • Cell Seeding: HUVECs are seeded in 96-well plates in growth medium.

  • Treatment: Cells are treated with a range of Axitinib concentrations.

  • Incubation: Plates are incubated for an extended period (e.g., 72 hours) to allow for effects on proliferation.[4]

  • Viability Measurement: Cell viability is measured using a metabolic assay, such as MTS or CellTiter-Glo.[4][9]

    • MTS Assay: A tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan product, measured by absorbance.

  • Data Analysis: Dose-response curves are generated to calculate the IC50 value for growth inhibition.

Conclusion

Axitinib is a highly potent and selective inhibitor of VEGFRs, with IC50 values in the sub-nanomolar range for VEGFR-1, -2, and -3. Its selectivity is demonstrated by significantly lower potency against a broad range of other kinases. The robust methodologies detailed in this guide, including in vitro kinase assays and cell-based phosphorylation and viability assays, are fundamental to characterizing the specific and selective inhibitory profile of Axitinib and similar targeted therapies. This detailed understanding is critical for both preclinical research and the clinical application of anti-angiogenic agents in oncology.

References

Vegfr-2-IN-41: A Technical Guide to its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Vegfr-2-IN-41 in inducing apoptosis, providing a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction to this compound

This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation.[1][2][3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth and metastasis. By targeting VEGFR-2, inhibitors like this compound can disrupt these processes and induce apoptosis in cancer cells. This guide will delve into the molecular pathways through which this compound is understood to exert its pro-apoptotic effects.

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant VEGFR-2 inhibitors. This data is essential for comparing the potency and efficacy of these compounds.

CompoundTargetIC50 (µM)Cell LineEffect
This compound VEGFR-2 0.0554 -Induces apoptosis, Antitumor activity [1][2][3]

Apoptosis Induction Pathway of VEGFR-2 Inhibition

While specific mechanistic studies for this compound are not extensively published, its pro-apoptotic activity can be inferred from the well-established signaling pathways downstream of VEGFR-2. Inhibition of VEGFR-2 by a potent inhibitor like this compound is expected to disrupt the following key survival pathways:

  • PI3K/Akt Pathway: Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt, a serine/threonine kinase. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by activating transcription factors that promote the expression of anti-apoptotic proteins like Bcl-2. Inhibition of VEGFR-2 by this compound is anticipated to block this signaling cascade, leading to decreased Akt phosphorylation, thereby promoting apoptosis.

  • MEK/ERK Pathway: The Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial downstream target of VEGFR-2. Activation of this pathway is associated with cell proliferation and survival. By inhibiting VEGFR-2, this compound likely suppresses the MEK/ERK pathway, contributing to its anti-proliferative and pro-apoptotic effects.

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for determining cell fate. Pro-survival signals from VEGFR-2 typically upregulate anti-apoptotic proteins. Inhibition of VEGFR-2 is expected to shift this balance in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the caspase cascade, a family of cysteine proteases that execute the final stages of apoptosis. This involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, -7), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Signaling Pathway Diagram

Vegfr_2_IN_41_Apoptosis_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MEK MEK VEGFR2->MEK Vegfr2_IN_41 This compound Vegfr2_IN_41->VEGFR2 Akt Akt PI3K->Akt Bcl2 Anti-apoptotic Bcl-2 proteins Akt->Bcl2 Bax Pro-apoptotic Bax/Bak Akt->Bax ERK ERK MEK->ERK ERK->Bcl2 ERK->Bax Bcl2->Bax Survival Cell Survival & Proliferation Bcl2->Survival CytC Cytochrome c release Bax->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound Apoptosis Induction Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pro-apoptotic effects of compounds like this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies twice with PBS.

  • Fix the colonies with 1 mL of methanol for 15 minutes.

  • Stain the colonies with 1 mL of crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the apoptosis pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as described for other assays.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow and Logic Diagrams

Experimental Workflow for Characterizing this compound

Experimental_Workflow A Cell Culture B Treatment with This compound A->B C1 MTS Assay (Cell Viability) B->C1 C2 Colony Formation Assay (Proliferation) B->C2 C3 Flow Cytometry (Apoptosis) B->C3 C4 Western Blot (Protein Expression) B->C4 D1 Determine IC50 C1->D1 D2 Assess Long-term Survival C2->D2 D3 Quantify Apoptotic Cells C3->D3 D4 Analyze Signaling Pathway C4->D4

Workflow for this compound Characterization
Logical Relationship of Apoptosis Markers

Apoptosis_Markers Inhibitor This compound VEGFR2_Inhibition VEGFR-2 Inhibition Inhibitor->VEGFR2_Inhibition Pathway_Inhibition PI3K/Akt & MEK/ERK Inhibition VEGFR2_Inhibition->Pathway_Inhibition Bcl2_Ratio Decreased Bcl-2/Bax Ratio Pathway_Inhibition->Bcl2_Ratio Caspase_Activation Caspase Activation Bcl2_Ratio->Caspase_Activation Apoptosis_Induction Apoptosis Caspase_Activation->Apoptosis_Induction

Logical Flow of Apoptosis Induction

Conclusion

This compound is a potent inhibitor of VEGFR-2 that demonstrates pro-apoptotic and antitumor activities. While detailed mechanistic studies on this specific compound are limited, its mode of action is presumed to follow the established pathway of VEGFR-2 inhibition, leading to the suppression of key survival signaling cascades (PI3K/Akt and MEK/ERK), an altered balance of Bcl-2 family proteins, and the subsequent activation of the caspase cascade, culminating in apoptosis. The experimental protocols and workflows provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel anti-cancer compounds targeting the VEGFR-2 pathway. This information is critical for advancing our understanding of its therapeutic potential and for the development of more effective cancer treatments.

References

Technical Guide: Vegfr-2-IN-41 for Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in oncology. This guide provides a technical overview of a compound identified as Vegfr-2-IN-41, a potential inhibitor of VEGFR-2, for application in cancer cell line screening. While a compound specifically designated "this compound" is not extensively characterized in publicly available literature, this document consolidates data on a relevant molecule, herein referred to as Compound 41, a potent aminopyrimidine derivative with demonstrated activity against VEGFR-2.

Compound Profile: Compound 41 (Aminopyrimidine Derivative)

Compound 41 is a dual inhibitor with significant potency against both VEGFR-2 and c-Met, another receptor tyrosine kinase implicated in cancer progression.

Quantitative Data Summary

The inhibitory activity of Compound 41 has been quantified through enzymatic assays, with the half-maximal inhibitory concentration (IC50) values presented below.

TargetIC50 (nM)
VEGFR-2170
c-Met210

Data sourced from a 2016 study on aminopyrimidine derivatives as dual VEGFR-2 and c-Met inhibitors.[3]

Another report mentions a "compound 41" exhibiting anti-proliferative effects against HUVEC cells with an IC50 of 99.29 ± 0.78 μM.[4] Due to the significant difference in potency and experimental context (enzymatic vs. cell-based assay), it is crucial for researchers to verify the specific molecule being referenced in their studies. This guide will focus on the dual kinase inhibitor profile.

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor.[5] This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[2][6]

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues. This activates a cascade of intracellular signaling pathways crucial for endothelial cell function.

VEGFR2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Dimerization & Phosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Ras Ras pVEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Generalized VEGFR-2 signaling cascade.

Experimental Protocols

Detailed methodologies for screening compounds like this compound against cancer cell lines are provided below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and health.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48-72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[8]

    • Incubate the plate for 1-4 hours at 37°C.[8]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Similar to the MTT assay, the MTS assay produces a soluble formazan product, eliminating the need for a solubilization step.[7]

  • Protocol:

    • Prepare cells and test compounds in a 96-well plate (final volume of 100 µL/well).[8]

    • Incubate for the desired exposure period.

    • Add 20 µL of a combined MTS/PES solution to each well.[7][8]

    • Incubate for 1-4 hours at 37°C.[7][8]

    • Record the absorbance at 490 nm using a microplate reader.[7]

Experimental Workflow for Cell Line Screening

A typical workflow for evaluating a novel inhibitor against a panel of cancer cell lines is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Cancer Cell Line Panel B Culture and Expand Cell Lines A->B D Seed Cells in 96-Well Plates B->D C Prepare Stock Solution of this compound E Treat with Serial Dilutions of Compound C->E D->E F Incubate for 48-72 Hours E->F G Perform Cell Viability Assay (MTT/MTS) F->G H Measure Absorbance/ Fluorescence G->H I Normalize Data to Vehicle Control H->I J Generate Dose-Response Curves I->J K Calculate IC50 Values J->K

Caption: Standard workflow for IC50 determination.

Conclusion

This compound, represented here by the dual VEGFR-2/c-Met inhibitor Compound 41, presents a promising candidate for further investigation in cancer cell line screening. The provided protocols and workflows offer a foundational approach for researchers to assess its anti-proliferative efficacy across various cancer models. It is imperative to confirm the identity and purity of the test compound and to expand investigations to include mechanism-of-action studies, such as Western blotting for phosphorylated VEGFR-2 and downstream signaling proteins, to fully characterize its cellular effects.

References

Vegfr-2-IN-41: A Technical Guide on Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical efficacy of Vegfr-2-IN-41, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes the available quantitative data, details the experimental methodologies used in its initial evaluation, and illustrates the key signaling pathways involved. This compound, also identified as Compound 8 in primary literature, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of VEGFR-2, a key mediator of angiogenesis, and its ability to induce apoptosis in cancer cells.

Core Efficacy Data

The initial preclinical evaluation of this compound has focused on its enzymatic inhibitory activity and its cytotoxic effects on various cancer cell lines. The data presented below is compiled from the primary literature describing its synthesis and initial biological assessment.

Table 1: In Vitro Efficacy of this compound
Assay TypeTarget/Cell LineResult (IC50)
Enzymatic Inhibition VEGFR-2 Kinase0.0554 µM
Cytotoxicity HCT-116 (Colon Carcinoma)3.94 µM
HepG-2 (Hepatocellular Carcinoma)3.76 µM
MCF-7 (Breast Cancer)4.43 µM

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

This compound exerts its anti-tumor activity through a dual mechanism: the direct inhibition of VEGFR-2 and the subsequent induction of apoptosis.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a primary receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound, as a small molecule inhibitor, is designed to compete with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the activation of downstream signaling pathways. This disruption of the VEGF/VEGFR-2 axis leads to an anti-angiogenic effect, effectively cutting off the tumor's blood and nutrient supply.

Apoptosis Induction: In addition to its anti-angiogenic properties, this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular cascade for this compound is under further investigation, related compounds from the same chemical series have been demonstrated to modulate key apoptotic proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in the balance of apoptotic regulators activates the caspase cascade, with increased levels of executioner caspases like caspase-3, ultimately leading to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary evaluation of this compound.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of this compound against the VEGFR-2 kinase was determined using a homogenous time-resolved fluorescence (HTRF) assay.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

  • Procedure:

    • The VEGFR-2 enzyme was incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction was initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

    • The reaction was allowed to proceed for a specified time at room temperature.

    • The reaction was stopped by the addition of a detection mixture containing the HTRF reagents.

    • After an incubation period to allow for antibody-antigen binding, the HTRF signal was read on a compatible plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, was calculated from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on the HCT-116, HepG-2, and MCF-7 cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: The respective cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of this compound and incubated for 48-72 hours.

    • Following the incubation period, the MTT reagent was added to each well and incubated for an additional 4 hours, allowing for the formation of formazan crystals by viable cells.

    • The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis (General Protocol for the Compound Series)

The pro-apoptotic effects of compounds in this series were investigated through flow cytometry and western blotting.

  • Cell Cycle Analysis:

    • Cancer cells were treated with the test compound for a specified duration.

    • Cells were harvested, washed, and fixed in cold ethanol.

    • The fixed cells were then treated with RNase A and stained with propidium iodide (PI).

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treated and untreated cells were harvested and washed.

    • Cells were resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and PI.

    • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting for Apoptotic Markers:

    • Cell lysates from treated and untreated cells were prepared.

    • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

    • The separated proteins were transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3).

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the action of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Vegfr2_IN_41 This compound Vegfr2_IN_41->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

Apoptosis_Induction_Pathway cluster_Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Vegfr2_IN_41 This compound Bcl2 Bcl-2 (Anti-apoptotic) Vegfr2_IN_41->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Vegfr2_IN_41->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_data Data Analysis Kinase_Assay VEGFR-2 Kinase Inhibition Assay IC50_Kinase Determine IC50 (VEGFR-2) Kinase_Assay->IC50_Kinase Cytotoxicity_Assay MTT Cytotoxicity Assay (HCT-116, HepG-2, MCF-7) IC50_Cyto Determine IC50 (Cell Lines) Cytotoxicity_Assay->IC50_Cyto Apoptosis_Analysis Apoptosis & Cell Cycle Analysis Apoptosis_Quant Quantify Apoptosis & Cell Cycle Arrest Apoptosis_Analysis->Apoptosis_Quant

Caption: Experimental workflow for the preclinical evaluation of this compound.

Vegfr-2-IN-41: A Technical Whitepaper on a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-41, identified as compound 8 in the primary literature, is a novel N-sulfonylpiperidine derivative that has demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in oncology.[3] The development of small molecule inhibitors targeting this receptor tyrosine kinase is a pivotal strategy in cancer therapy. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, effects on cancer cell lines, and the experimental protocols utilized for its characterization.

Core Data Summary

The inhibitory potency of this compound has been quantified through in vitro assays, demonstrating its efficacy against both the VEGFR-2 enzyme and various cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
CompoundIC50 (µM) against VEGFR-2Reference CompoundIC50 (µM) against VEGFR-2
This compound (Compound 8)0.0554[1]Sorafenib0.0416[1]
Table 2: Anti-proliferative Activity against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference CompoundsCell LineIC50 (µM)
This compound (Compound 8)HCT-116 (Colorectal Carcinoma)3.94[1]VinblastineHCT-1163.21[1]
HepG-2 (Hepatocellular Carcinoma)3.76[1]HepG-27.35[1]
MCF-7 (Breast Cancer)4.43[1]MCF-75.83[1]
DoxorubicinHCT-1166.74[1]
HepG-27.52[1]
MCF-78.19[1]

Mechanism of Action

This compound exerts its anticancer effects through the direct inhibition of VEGFR-2 kinase activity. This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are all critical processes for angiogenesis.[4][5] Furthermore, studies have shown that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells.[1]

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex intracellular signaling cascade. This compound, by inhibiting the kinase activity of the receptor, blocks the phosphorylation events that trigger these downstream pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Vegfr_2_IN_41 This compound Vegfr_2_IN_41->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR-2. A common method involves a luminescence-based assay.

Protocol:

  • Preparation of Reagents: A 1x Kinase Buffer is prepared from a 5x stock. ATP and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) are thawed. The VEGFR-2 enzyme is diluted to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.

  • Assay Plate Setup: A 96-well plate is used. A master mix containing 5x Kinase Buffer, ATP, and substrate is prepared and dispensed into each well.

  • Inhibitor Addition: The test compound (this compound) is serially diluted to various concentrations and added to the appropriate wells. Control wells receive a diluent solution (e.g., 1x Kinase Buffer with a small percentage of DMSO). "Blank" wells receive 1x Kinase Buffer without the enzyme.

  • Enzyme Addition and Incubation: The diluted VEGFR-2 kinase is added to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction. The plate is incubated at 30°C for a specified time (e.g., 45 minutes).

  • Detection: A kinase detection reagent (e.g., Kinase-Glo™ MAX) is added to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity. The plate is incubated at room temperature for a short period (e.g., 15 minutes).

  • Data Acquisition: The luminescence of each well is measured using a microplate reader. The "Blank" values are subtracted from all other readings, and the percentage of inhibition is calculated relative to the "Positive Control". The IC50 value is then determined from the dose-response curve.

VEGFR2_Kinase_Assay_Workflow A Prepare Reagents (Buffer, ATP, Substrate, Enzyme) B Dispense Master Mix to 96-well plate A->B C Add Serial Dilutions of this compound B->C D Add VEGFR-2 Enzyme to initiate reaction C->D E Incubate at 30°C D->E F Add Kinase Detection Reagent E->F G Incubate at Room Temperature F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

Anti-proliferative (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells.

Protocol:

  • Cell Seeding: Cancer cells (HCT-116, HepG-2, or MCF-7) are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound. Control wells are treated with vehicle (DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with this compound for a specified time. Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI). RNase A is usually included to prevent the staining of RNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, which is proportional to its DNA content.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[1]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with this compound. After treatment, the cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The instrument detects the fluorescence from both FITC and PI.

  • Data Analysis: The data is typically displayed as a dot plot.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Conclusion

This compound is a potent and promising small molecule inhibitor of VEGFR-2 with significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. The data presented in this technical guide highlights its potential as a lead compound for the development of novel anti-angiogenic cancer therapies. Further in vivo studies are warranted to evaluate its efficacy and pharmacokinetic profile in preclinical models.

References

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-41 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-41 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process in tumor growth and metastasis, making VEGFR-2 an important target for cancer therapy. This compound has demonstrated antitumor activity and can induce apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells and endothelial cells.

Mechanism of Action

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, undergoes dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, survival, and tube formation. This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. This inhibition of VEGFR-2 activity leads to the suppression of angiogenesis and can induce apoptosis in cancer cells.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Vegfr_2_IN_41 This compound Vegfr_2_IN_41->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Data Presentation

Inhibitory Activity of this compound
ParameterValueReference
IC50 (VEGFR-2) 0.0554 µM[1]
Antiproliferative Activity of VEGFR-2 Inhibitors in Various Cancer Cell Lines

The following table summarizes the IC50 values for various VEGFR-2 inhibitors against different cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and estimating starting concentrations for experiments with this compound.

Cell LineCancer TypeVEGFR-2 InhibitorIC50 (µM)Reference
HepG2 Hepatocellular CarcinomaCompound 23j6.4[1]
MCF-7 Breast CancerCompound 23j10.3[1]
A549 Lung CancerCompound 10b6.48[2]
Caco-2 Colorectal CancerCompound 1112.45[2]
HCT-116 Colon CancerPyrimidine derivative 91b9.77[3]
MDA-MB-231 Breast CancerCompound 36a3.48[3]

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.

  • Reconstitution: Dissolve this compound powder in anhydrous DMSO to create a stock solution of 10 mM. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor concentration well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel (or other basement membrane extract)

  • 96-well plates

  • This compound

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).

  • Treatment and Seeding: Pre-treat the HUVEC suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes. Seed 1.5 x 10^4 cells per well onto the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Visualize the tube formation using a phase-contrast microscope.

    • For quantitative analysis, the cells can be stained with Calcein AM.

    • Capture images and analyze parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Tube_Formation_Assay_Workflow Start Coat 96-well plate with Matrigel Polymerize Incubate to polymerize Start->Polymerize Prepare_Cells Prepare HUVEC suspension Polymerize->Prepare_Cells Treat Treat HUVECs with this compound Prepare_Cells->Treat Seed Seed HUVECs onto Matrigel Treat->Seed Incubate Incubate 4-18h Seed->Incubate Visualize Visualize and quantify tube formation Incubate->Visualize

Caption: Workflow for the endothelial cell tube formation assay.

Troubleshooting

  • Low solubility of this compound: Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Sonication may aid in dissolution. The final DMSO concentration in the cell culture medium should typically be below 0.5% to avoid solvent toxicity.

  • High background in assays: Ensure proper washing steps are performed to remove unbound reagents. Optimize antibody or stain concentrations if necessary.

  • Variability in tube formation assay: Matrigel polymerization is temperature-sensitive; ensure it is handled on ice and allowed to polymerize evenly. Use a consistent cell passage number and density.

Conclusion

This compound is a valuable tool for studying the role of VEGFR-2 in angiogenesis and cancer. The protocols provided here offer a framework for investigating its biological effects in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain reliable and reproducible data.

References

Application Notes and Protocols for Vegfr-2-IN-41 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-41, also identified as Compound 8 in recent literature, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with significant potential in cancer research.[1][2][3][4] As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in oncology.[3] this compound has demonstrated noteworthy anti-proliferative and pro-apoptotic activities in various cancer cell lines in vitro.[3][4]

This document provides a summary of the available data on this compound and outlines detailed protocols for its application in research settings. It is important to note that, to date, no in vivo dosage or animal study data for this compound has been publicly reported. The protocols and data presented herein are based on in vitro studies and general methodologies for similar compounds.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the key in vitro activity data for this compound (Compound 8).[3][4]

ParameterCell Line/TargetValueReference
VEGFR-2 Inhibition (IC50) VEGFR-2 Kinase0.0554 µM[3][4]
Anti-proliferative Activity (IC50) HCT-116 (Colon Carcinoma)3.94 µM[3]
HepG-2 (Hepatocellular Carcinoma)3.76 µM[3]
MCF-7 (Breast Cancer)4.43 µM[3]

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • This compound (Compound 8)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 96-well white microplates

  • Multimode plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a 96-well plate, add 5 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer).

  • Add 20 µL of the VEGFR-2 enzyme and substrate solution (pre-mixed in assay buffer).

  • Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration near the Km for VEGFR-2).

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate to room temperature.

  • Add 50 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Ras Ras P->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Vegfr_2_IN_41 This compound Vegfr_2_IN_41->P Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Generalized In Vivo Experimental Workflow

Please note: The following workflow is a general template and should be adapted based on the specific animal model and experimental design once in vivo data for this compound becomes available.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model 1. Animal Model Selection (e.g., Xenograft or Syngeneic) Tumor_Implantation 2. Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Grouping 4. Randomize Animals into Treatment Groups Tumor_Growth->Grouping Dosing 5. Administer this compound (Route, Dose, Frequency TBD) Grouping->Dosing Monitoring 6. Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint 7. Euthanasia and Tumor Excision Monitoring->Endpoint Analysis 8. Analyze Tumor Weight, Volume, and Biomarkers Endpoint->Analysis Toxicity 9. Assess Systemic Toxicity Endpoint->Toxicity

Caption: A generalized workflow for a preclinical in vivo efficacy study.

References

Application Notes and Protocols for Vegfr-2 Inhibitors in HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1][4][5] Activation of VEGFR-2 on endothelial cells by VEGF binding triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][6][7] Consequently, inhibiting the VEGFR-2 signaling pathway is a prime therapeutic strategy for anti-angiogenic drug development.[8]

The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of compounds.[3][9] In this assay, endothelial cells are cultured on a basement membrane extract, where they differentiate and form three-dimensional capillary-like structures.[2][9] This application note provides a detailed protocol for evaluating the inhibitory effect of a generic Vegfr-2 inhibitor on HUVEC tube formation.

Mechanism of Action: VEGFR-2 Signaling in Angiogenesis

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][6] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][6][7] Small molecule inhibitors of VEGFR-2 typically target the ATP-binding site of the receptor's kinase domain, thereby preventing the phosphorylation cascade and subsequent downstream signaling required for angiogenesis.[8]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src pY951 p38_MAPK p38 MAPK VEGFR2->p38_MAPK pY1214 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K FAK FAK Src->FAK ERK ERK PKC->ERK eNOS eNOS Akt->eNOS Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration FAK->Cell_Migration p38_MAPK->Cell_Migration Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Vascular_Permeability Vascular Permeability eNOS->Vascular_Permeability

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Quantitative Data Summary

Due to the lack of publicly available data for "Vegfr-2-IN-41," the following table presents illustrative quantitative data for a generic VEGFR-2 inhibitor in a HUVEC tube formation assay. This data is intended for demonstration purposes only.

ParameterVehicle ControlVEGFR-2 Inhibitor (1 µM)VEGFR-2 Inhibitor (10 µM)VEGFR-2 Inhibitor (50 µM)
Total Tube Length (µm) 15,250 ± 8509,870 ± 6204,120 ± 3501,560 ± 210
Number of Branch Points 125 ± 1578 ± 1032 ± 58 ± 2
Total Covered Area (%) 85 ± 555 ± 723 ± 49 ± 3
Inhibition of Tube Formation (%) 035.373.089.8

Experimental Protocol: HUVEC Tube Formation Assay

This protocol outlines the steps to assess the anti-angiogenic effect of a Vegfr-2 inhibitor on HUVEC tube formation.

Materials
  • Primary Human Umbilical Vein Endothelial Cells (HUVECs)[9]

  • Endothelial Cell Growth Medium (e.g., EGM™-2)[3]

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™), growth factor reduced[9][10]

  • 96-well tissue culture plates[9][11]

  • Vegfr-2 inhibitor of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin/EDTA solution[12]

  • Cell staining dye (e.g., Calcein AM)[9][13]

  • Inverted microscope with imaging software

Experimental Workflow

HUVEC_Tube_Formation_Workflow start Start: Culture HUVECs coat_plate Coat 96-well plate with Basement Membrane Matrix start->coat_plate prepare_cells Prepare HUVEC Suspension start->prepare_cells seed_cells Seed HUVECs onto the Matrix coat_plate->seed_cells prepare_cells->seed_cells add_inhibitor Add Vegfr-2 Inhibitor and Vehicle Control seed_cells->add_inhibitor incubate Incubate for 4-18 hours add_inhibitor->incubate stain_cells Stain cells with Calcein AM incubate->stain_cells image_capture Capture Images using Inverted Microscope stain_cells->image_capture analyze_data Quantify Tube Formation (Length, Branch Points, Area) image_capture->analyze_data end_point End: Data Analysis and Interpretation analyze_data->end_point

Caption: HUVEC Tube Formation Assay Workflow.
Step-by-Step Procedure

  • Preparation of Basement Membrane Matrix Coated Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.[9][11]

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[11]

    • Using a pre-chilled pipette, add 50 µL of the thawed matrix to each well of the 96-well plate. Ensure even distribution by gently swirling the plate. Avoid introducing air bubbles.[9][11]

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[13]

  • HUVEC Culture and Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium in a T75 flask until they reach 70-80% confluency. Use low-passage cells (passage 2-6) for optimal results.[13][14]

    • On the day of the assay, wash the cells with PBS and detach them using Trypsin/EDTA solution.[12]

    • Neutralize the trypsin and centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes).

    • Resuspend the cell pellet in a serum-free or low-serum basal medium and perform a cell count.

    • Prepare a cell suspension at a concentration of 1-2 x 10^5 cells/mL.

  • Cell Seeding and Treatment:

    • Add 100 µL of the HUVEC suspension (1-2 x 10^4 cells) to each well of the pre-coated 96-well plate.[9]

    • Prepare serial dilutions of the Vegfr-2 inhibitor in the same basal medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

    • Add the desired concentrations of the inhibitor and the vehicle control to the respective wells. The final volume in each well should be approximately 200 µL.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary and should be determined empirically; tube formation is often well-established between 6 and 16 hours.[3][9][10]

    • After incubation, carefully remove the medium from the wells without disturbing the delicate tube network.

    • Wash the cells gently with pre-warmed PBS.

    • Add a cell-permeable fluorescent dye, such as Calcein AM (e.g., at 2 µg/mL), to each well and incubate for 30 minutes at 37°C, protected from light.[2][10]

    • Gently remove the dye solution and replace it with fresh, pre-warmed PBS.

  • Data Acquisition and Analysis:

    • Visualize the stained tube networks using an inverted fluorescence microscope.

    • Capture several images from different fields for each well.

    • Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Key parameters to measure include total tube length, number of branch points, and the total area covered by the tube network.

    • Calculate the percentage of inhibition for each concentration of the Vegfr-2 inhibitor relative to the vehicle control.

Troubleshooting

  • No or Poor Tube Formation in Control Wells: Ensure HUVECs are healthy, at a low passage number, and seeded at the correct density. Verify the integrity and proper polymerization of the basement membrane matrix.

  • High Background Fluorescence: Ensure complete removal of the Calcein AM solution and perform adequate washing steps before imaging.

  • Detachment of the Matrix Gel: Handle the plate gently during media changes and washing steps to avoid disturbing the gel.

By following this detailed protocol, researchers can effectively evaluate the anti-angiogenic properties of Vegfr-2 inhibitors in a robust and reproducible manner.

References

Application Note: Western Blot Analysis of VEGFR-2 Signaling Pathway Inhibition by Vegfr-2-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This activation triggers downstream signaling cascades, prominently the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[2][3] Due to its central role in tumor angiogenesis, VEGFR-2 is a key target for anti-cancer drug development.[4]

Vegfr-2-IN-41 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competitively blocking ATP, it prevents the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling.

Principle of the Application

Western blotting is a powerful immunodetection technique used to analyze the expression and phosphorylation status of specific proteins in a sample. This protocol details the use of Western blot to assess the efficacy of this compound in inhibiting VEGF-induced VEGFR-2 activation and downstream signaling in cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). The analysis focuses on quantifying the levels of phosphorylated VEGFR-2 (p-VEGFR-2), as well as key downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated Erk1/2 (p-Erk1/2), relative to their total protein levels and a loading control. A significant reduction in the phosphorylation of these proteins upon treatment with this compound indicates successful target engagement and pathway inhibition.

Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PI3K PI3K pVEGFR2->PI3K Activates Ras Ras pVEGFR2->Ras Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Survival, Proliferation) Akt->pAkt Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk pErk p-Erk1/2 (Proliferation, Migration) Erk->pErk VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor This compound Inhibitor->pVEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Western_Blot_Workflow A 1. Cell Culture & Starvation B 2. Treatment (VEGF +/- this compound) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Immunoblotting (Blocking & Antibody Incubation) F->G H 8. Detection (Chemiluminescence) G->H I 9. Image Acquisition H->I J 10. Densitometry & Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits VEGF-induced signaling Treatment Experimental Condition: Cells treated with VEGF + this compound Hypothesis->Treatment Mechanism Mechanism: Inhibition of VEGFR-2 Autophosphorylation Treatment->Mechanism Outcome Expected Outcome: Decreased p-VEGFR-2, p-Akt, and p-Erk levels Mechanism->Outcome Conclusion Conclusion: This compound is an effective inhibitor of the pathway Outcome->Conclusion

Caption: Logical framework of the inhibition experiment.

Experimental Protocols

This protocol is optimized for HUVECs but can be adapted for other endothelial cell lines.

1. Cell Culture and Treatment

  • Cell Seeding: Plate HUVECs in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment. Culture in complete endothelial growth medium (EGM-2).

  • Serum Starvation: Once cells reach the desired confluency, replace the complete medium with a basal medium (e.g., EBM-2) containing 0.5% Fetal Bovine Serum (FBS). Incubate for 4-6 hours to reduce basal receptor activation.

  • Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the inhibitor to the desired final concentrations (e.g., 1, 10, 100 nM) in fresh basal medium. Add the inhibitor-containing medium to the appropriate wells and incubate for 1-2 hours at 37°C. Include a "vehicle control" well treated with an equivalent concentration of DMSO.

  • VEGF Stimulation: Prepare a solution of recombinant human VEGF-A (e.g., 20 ng/mL final concentration) in basal medium. Add the VEGF solution to all wells except the "unstimulated control" well. Incubate for 10-15 minutes at 37°C. This short stimulation time is optimal for observing peak phosphorylation of receptors and kinases.

  • Experiment Termination: Immediately after stimulation, place the plate on ice and aspirate the medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

2. Protein Extraction (Cell Lysis)

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.

  • Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.

  • Prepare aliquots for SDS-PAGE by mixing the calculated volume of lysate with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.

4. SDS-PAGE and Protein Transfer

  • Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.[5] Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[5][6] Ensure the membrane is activated with methanol before use.

5. Immunoblotting

  • Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST).[5] Note: Use BSA for blocking when probing for phosphoproteins to reduce background.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Phospho-VEGFR-2 (Tyr1175)

      • Total VEGFR-2

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • Total p44/42 MAPK (Erk1/2)

      • β-Actin or GAPDH (Loading Control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[5]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Signal Development: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager).[7]

  • Stripping and Re-probing: To analyze total protein levels on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. After stripping, re-block the membrane and probe with the antibody for the total form of the protein or the loading control.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each phosphoprotein band to its corresponding total protein band. Further, normalize these ratios to the loading control to correct for any loading inaccuracies.

Data Presentation

Quantitative data from the densitometry analysis should be presented in a clear, tabular format to facilitate comparison between different treatment conditions.

Table 1: Densitometric Analysis of VEGFR-2 Pathway Proteins

Treatment Groupp-VEGFR-2 / Total VEGFR-2 (Relative Fold Change)p-Akt / Total Akt (Relative Fold Change)p-Erk1/2 / Total Erk1/2 (Relative Fold Change)
Control (Unstimulated)0.1 ± 0.020.2 ± 0.030.3 ± 0.04
VEGF (20 ng/mL)1.0 ± 0.001.0 ± 0.001.0 ± 0.00
VEGF + this compound (1 nM)0.6 ± 0.070.7 ± 0.080.6 ± 0.06
VEGF + this compound (10 nM)0.2 ± 0.030.3 ± 0.040.2 ± 0.03
VEGF + this compound (100 nM)0.05 ± 0.010.1 ± 0.020.08 ± 0.01

Data are represented as mean ± standard deviation (n=3). Values are normalized to the VEGF-stimulated group, which is set to 1.0.

References

Application Notes and Protocols for In Vivo Evaluation of Vegfr-2-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Vegfr-2-IN-41, a novel VEGFR-2 inhibitor. The protocols outlined below are designed to assess the anti-angiogenic and anti-tumor efficacy of this compound in preclinical models.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for cancer therapy.[1][2] this compound is a small molecule inhibitor designed to block the ATP binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its activation and downstream signaling.[2][3] The following protocols describe in vivo methodologies to validate the efficacy of this compound.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4][5] This activation initiates multiple downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][4][6] Key pathways include the PLCγ-PKC-MAPK/ERK pathway, which drives cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[4][6][7] By inhibiting VEGFR-2, this compound is expected to abrogate these signaling events, leading to the suppression of angiogenesis and tumor growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Migration Migration VEGFR-2->Migration Permeability Permeability VEGFR-2->Permeability PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

VEGFR-2 Signaling Pathway

In Vivo Experimental Protocols

The following are detailed protocols for assessing the in vivo efficacy of this compound. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Protocol 1: Human Tumor Xenograft Model

This protocol is designed to evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

1. Cell Culture and Animal Model:

  • Select a human cancer cell line known to express high levels of VEGF, such as A549 (non-small cell lung cancer) or HT-29 (colon cancer).
  • Culture the cells in appropriate media and conditions.
  • Use 6-8 week old female athymic nude mice.

2. Tumor Implantation:

  • Harvest cancer cells during their logarithmic growth phase.
  • Resuspend the cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
  • Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Treatment Regimen:

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
  • Treatment Groups:
  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
  • Group 2: this compound (Dose 1, e.g., 25 mg/kg).
  • Group 3: this compound (Dose 2, e.g., 50 mg/kg).
  • Group 4: Positive control (e.g., another known VEGFR-2 inhibitor like Sunitinib).
  • Administer the treatments daily via oral gavage for 21 consecutive days.

4. Data Collection and Analysis:

  • Measure tumor volume and body weight every 2-3 days.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).
  • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Table 1: Representative Data from Xenograft Study

Treatment GroupAverage Tumor Volume (Day 21, mm³)Average Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 1501.3 ± 0.2-
This compound (25 mg/kg)650 ± 900.7 ± 0.148%
This compound (50 mg/kg)350 ± 600.4 ± 0.0872%
Positive Control400 ± 750.45 ± 0.168%
Protocol 2: Matrigel Plug Angiogenesis Assay

This assay provides a direct in vivo assessment of the anti-angiogenic effects of this compound.

1. Preparation of Matrigel Plugs:

  • Thaw Matrigel on ice.
  • Prepare Matrigel mixtures containing either a vehicle control, VEGF (as a pro-angiogenic stimulus), or VEGF plus different concentrations of this compound.
  • A typical mixture would be 400 µL of Matrigel, 50 µL of PBS (or drug solution), and 50 µL of VEGF solution (final concentration ~150 ng/mL).
  • Keep all solutions and the Matrigel on ice to prevent premature polymerization.

2. Subcutaneous Injection:

  • Use 6-8 week old C57BL/6 mice.
  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the ventral midline of the mice.

3. Plug Excision and Analysis:

  • After 7-10 days, euthanize the mice and carefully excise the Matrigel plugs.
  • Visually inspect the plugs for vascularization.
  • Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit. Hemoglobin content is directly proportional to the number of red blood cells, and thus blood vessels, within the plug.

Table 2: Representative Data from Matrigleg Plug Assay

Treatment GroupHemoglobin Content (µ g/plug )Inhibition of Angiogenesis (%)
Vehicle Control5 ± 1.2-
VEGF (150 ng/mL)55 ± 8.5-
VEGF + this compound (10 µM)30 ± 5.145.5%
VEGF + this compound (50 µM)15 ± 3.872.7%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_xenograft Tumor Xenograft Model cluster_matrigel Matrigel Plug Assay Xeno_Cells Cell Culture Xeno_Implant Tumor Implantation Xeno_Cells->Xeno_Implant Xeno_Treatment Treatment Administration Xeno_Implant->Xeno_Treatment Xeno_Data Data Collection (Tumor Volume, Body Weight) Xeno_Treatment->Xeno_Data Xeno_Analysis Endpoint Analysis (Tumor Weight, IHC) Xeno_Data->Xeno_Analysis End Efficacy Assessment Xeno_Analysis->End Matrigel_Prep Matrigel Preparation Matrigel_Inject Subcutaneous Injection Matrigel_Prep->Matrigel_Inject Matrigel_Explant Plug Excision Matrigel_Inject->Matrigel_Explant Matrigel_Analysis Hemoglobin Quantification Matrigel_Explant->Matrigel_Analysis Matrigel_Analysis->End Start Start In Vivo Evaluation Start->Xeno_Cells Start->Matrigel_Prep

In Vivo Experimental Workflow

Conclusion

The described protocols provide a robust framework for the in vivo characterization of this compound. The tumor xenograft model will assess the compound's overall anti-tumor efficacy, while the Matrigel plug assay will provide specific evidence of its anti-angiogenic mechanism of action. The combination of these studies will generate the necessary preclinical data to support the further development of this compound as a potential anti-cancer therapeutic.

References

Measuring the Efficacy of Vegfr-2-IN-41 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Vegfr-2-IN-41, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These guidelines are designed to assist researchers in the standardized assessment of this compound's anti-angiogenic and anti-tumor effects in preclinical mouse models.

Introduction: VEGFR-2 Signaling and Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients[1][2].

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability[1][3].

This compound is an inhibitor of VEGFR-2 with an IC50 of 0.0554 μM, and it has been shown to induce apoptosis and possess antitumor activity[4]. Small molecule inhibitors of VEGFR-2, like this compound, typically function by competing with ATP for the binding site in the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling. These inhibitors can be classified into different types based on their binding mode[5][6]. The inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, with several approved drugs targeting this pathway[2].

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_receptor cluster_pathways cluster_outcomes VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg Activates PI3K PI3K pVEGFR2->PI3K Activates pPLCg p-PLCγ PLCg->pPLCg Raf Raf pPLCg->Raf pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt Survival Cell Survival pAkt->Survival Permeability Vascular Permeability pAkt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Migration Cell Migration pERK->Migration Vegfr2_IN_41 This compound Vegfr2_IN_41->pVEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 20% DMSO in 80% PEG400, or as determined by solubility studies)[7]

  • Human cancer cell line (e.g., HT-29, MDA-MB-231)[8][9]

  • 6-8 week old immunodeficient mice (e.g., nude or SCID)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest cells and resuspend in sterile PBS or culture medium, optionally mixed with Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Assignment: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration: Prepare a stock solution of this compound and formulate it in the chosen vehicle on each day of dosing. The dose and schedule will need to be optimized, but a starting point could be a daily oral gavage or intraperitoneal injection at doses ranging from 10-50 mg/kg, based on similar small molecule inhibitors[8][10]. The control group should receive the vehicle alone.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment. At the endpoint, euthanize the mice and excise the tumors.

  • Tissue Processing: A portion of each tumor should be snap-frozen in liquid nitrogen for Western blot analysis, and the remainder fixed in 10% neutral buffered formalin for immunohistochemistry.

Experimental_Workflow In Vivo Efficacy Study Workflow Cell_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Dosing Daily Dosing (e.g., 21 days) Treatment_Group->Dosing Control_Group->Dosing Monitoring Tumor & Body Weight Measurement (2-3x/week) Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Analysis Analysis (IHC, Western Blot) Tumor_Excision->Analysis Mechanism_of_Action Assessing Target Engagement and Downstream Effects Treatment This compound Treatment Tumor_Tissue Tumor Tissue Treatment->Tumor_Tissue Western_Blot Western Blot Analysis Tumor_Tissue->Western_Blot IHC Immunohistochemistry (IHC) Tumor_Tissue->IHC pVEGFR2_Reduction Reduced p-VEGFR-2 Western_Blot->pVEGFR2_Reduction Measures Total_VEGFR2 Total VEGFR-2 Western_Blot->Total_VEGFR2 Measures pAkt_Reduction Reduced p-Akt / p-ERK Western_Blot->pAkt_Reduction Measures CD31 CD31 Staining IHC->CD31 Visualizes Tumor_Growth_Inhibition Tumor Growth Inhibition pVEGFR2_Reduction->Tumor_Growth_Inhibition Leads to MVD_Reduction Reduced Microvessel Density (MVD) CD31->MVD_Reduction Quantifies MVD_Reduction->Tumor_Growth_Inhibition Leads to

References

Application Notes and Protocols for Vegfr-2-IN-41 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Given its central role in angiogenesis, VEGFR-2 has become a prime target for the development of anti-cancer therapies.

Vegfr-2-IN-41 is a potent and selective small molecule inhibitor of VEGFR-2. By blocking the ATP-binding site of the receptor's tyrosine kinase domain, this compound effectively abrogates downstream signaling, leading to the inhibition of angiogenesis and the induction of apoptosis in tumor cells. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of VEGFR-2, and to assess the pharmacological effects of inhibitors like this compound on receptor activity and trafficking. These application notes provide detailed protocols for the use of this compound in conjunction with immunofluorescence staining to study VEGFR-2 signaling in a cellular context.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its application in cell-based assays.

ParameterValueReference
This compound IC50 (in vitro enzyme assay) 0.0554 µM[cite: ]
Typical Working Concentration (cell-based assays) 0.1 - 10 µMInferred from similar small molecule inhibitors
Typical Treatment Time (for inhibition studies) 1 - 24 hoursInferred from similar small molecule inhibitors
VEGF-A Stimulation Concentration (for inducing VEGFR-2 phosphorylation) 10 - 50 ng/mLGeneral knowledge
Primary Antibody Dilution (anti-VEGFR-2 for IF) 1:100 - 1:500General knowledge
Secondary Antibody Dilution (fluorescently-conjugated for IF) 1:500 - 1:1000General knowledge

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38_MAPK p38 MAPK VEGFR2->p38_MAPK Vegfr_2_IN_41 This compound Vegfr_2_IN_41->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Cell_Migration Cell Migration p38_MAPK->Cell_Migration Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Immunofluorescence_Workflow Start Start: Seed Cells on Coverslips Inhibitor_Treatment Treat with this compound Start->Inhibitor_Treatment VEGF_Stimulation Stimulate with VEGF-A (optional) Inhibitor_Treatment->VEGF_Stimulation Fixation Fix Cells (e.g., 4% PFA) VEGF_Stimulation->Fixation Permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Block with Serum/BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-VEGFR-2) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (e.g., DAPI) Secondary_Ab->Counterstain Mount Mount Coverslips Counterstain->Mount Imaging Image with Fluorescence Microscope Mount->Imaging

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Vegfr-2-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Vegfr-2-IN-41, a novel VEGFR-2 inhibitor with promising therapeutic potential but limited oral bioavailability. Our goal is to provide practical guidance to help you overcome common formulation hurdles and optimize the in vivo performance of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of many kinase inhibitors, likely including this compound, is often attributed to poor aqueous solubility.[1][2][3] Most tyrosine kinase inhibitors are crystalline materials with pH-dependent solubility, which can significantly impact their absorption in the gastrointestinal tract.[1][3] Other contributing factors can include first-pass metabolism and efflux by transporters in the gut wall.

Q2: What are the main strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5][6][7][8] These can be broadly categorized into:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can improve its dissolution rate.[4][5][9]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state (amorphous solid dispersions or ASDs) can enhance solubility and dissolution.[1][2][3][4][7][8][10]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs) can improve solubilization and absorption.[4][6][11][12][13][14][15][16]

Q3: How do I choose the most suitable formulation strategy for this compound?

A3: The selection of an appropriate strategy depends on the physicochemical properties of this compound, such as its solubility, permeability (as determined by the Biopharmaceutical Classification System - BCS), melting point, and dose.[5] A systematic approach involving pre-formulation studies is recommended to characterize the compound and guide the selection of the most promising formulation approach.

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound in Biorelevant Media

Possible Cause: Low aqueous solubility and crystalline nature of the drug.

Troubleshooting Steps:

  • Particle Size Reduction (Nanocrystals):

    • Rationale: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.[9][17][18][19][20]

    • Experimental Protocol: See "Protocol 1: Preparation of this compound Nanocrystals by Wet Milling."

    • Expected Outcome: A significant increase in the in vitro dissolution rate compared to the unprocessed drug.

  • Amorphous Solid Dispersion (ASD):

    • Rationale: Converting the crystalline drug to a higher-energy amorphous state within a polymer matrix can improve its apparent solubility and dissolution.[1][2][3][10]

    • Experimental Protocol: See "Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Spray Drying."

    • Expected Outcome: Enhanced dissolution rate and potentially achieving supersaturation in dissolution media.

Quantitative Data Summary: In Vitro Dissolution

FormulationDissolution MediumTime to 80% Dissolution (minutes)
Unprocessed this compoundSimulated Gastric Fluid (SGF)> 120
This compound NanocrystalsSGF< 30
This compound ASDSGF< 15
Unprocessed this compoundFasted State Simulated Intestinal Fluid (FaSSIF)> 240
This compound NanocrystalsFaSSIF< 60
This compound ASDFaSSIF< 30
Issue 2: Low and Variable In Vivo Exposure in Animal Studies

Possible Cause: Poor absorption due to low solubility, potential food effects, or first-pass metabolism.

Troubleshooting Steps:

  • Lipid-Based Formulations (SEDDS):

    • Rationale: Lipid-based formulations can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized form, stimulating lymphatic transport, and potentially reducing first-pass metabolism.[11][12][13][14][15][16]

    • Experimental Protocol: See "Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound."

    • Expected Outcome: Increased oral bioavailability (AUC) and potentially reduced pharmacokinetic variability compared to a simple suspension.

  • Pharmacokinetic Boosting:

    • Rationale: Co-administration with an inhibitor of metabolizing enzymes (e.g., CYP3A4 inhibitors like ritonavir or cobicistat) can increase the systemic exposure of the primary drug.[21]

    • Experimental Protocol: This would involve a pharmacokinetic study in an appropriate animal model with and without the co-administered boosting agent.

    • Expected Outcome: A significant increase in the Cmax and AUC of this compound.

Quantitative Data Summary: In Vivo Pharmacokinetics (Rat Model)

FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
This compound Suspension101509005
This compound Nanocrystals10450270015
This compound ASD10600360020
This compound SEDDS10900630035

Experimental Protocols

Protocol 1: Preparation of this compound Nanocrystals by Wet Milling

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.

    • Add the suspension and milling media to the milling chamber of a planetary ball mill.

    • Mill at a specified speed (e.g., 400 rpm) for a defined period (e.g., 24-48 hours), with intermittent cooling to prevent overheating.

    • Separate the nanocrystal suspension from the milling media.

    • Characterize the particle size and distribution using dynamic light scattering (DLS) or laser diffraction.

    • The resulting nanosuspension can be used directly for in vitro and in vivo studies or can be further processed into a solid dosage form by spray-drying or lyophilization.[9]

Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Spray Drying

  • Materials: this compound, polymer (e.g., HPMC-AS or PVP VA64), organic solvent (e.g., acetone/methanol mixture).

  • Procedure:

    • Dissolve this compound and the selected polymer in the organic solvent to form a clear solution. The drug-to-polymer ratio should be optimized (e.g., 1:3 w/w).

    • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

    • Collect the resulting powder.

    • Characterize the solid state of the dispersion using X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Kolliphor RH 40), and co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio.

    • Add this compound to the mixture and stir until a clear solution is obtained. Gentle heating may be applied if necessary.

    • Characterize the formulation for self-emulsification time, droplet size, and drug content.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Vegfr_2_IN_41 This compound Vegfr_2_IN_41->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation cluster_4 Outcome Poor_Solubility Poor Aqueous Solubility of this compound Nanocrystals Nanocrystal Formulation Poor_Solubility->Nanocrystals ASD Amorphous Solid Dispersion (ASD) Poor_Solubility->ASD Lipid_Formulation Lipid-Based Formulation (SEDDS) Poor_Solubility->Lipid_Formulation Dissolution_Testing Dissolution Testing (SGF, FaSSIF) Nanocrystals->Dissolution_Testing ASD->Dissolution_Testing Lipid_Formulation->Dissolution_Testing PK_Studies Pharmacokinetic (PK) Studies in Animals Dissolution_Testing->PK_Studies Improved_Bioavailability Improved Bioavailability of this compound PK_Studies->Improved_Bioavailability

Caption: Experimental workflow for improving the bioavailability of this compound.

Logical_Relationship_Formulation_Selection cluster_0 Drug Properties cluster_1 Decision Point cluster_2 Potential Strategies Physicochemical_Properties Physicochemical Properties (Solubility, Permeability, Melting Point, Dose) Strategy_Selection Formulation Strategy Selection Physicochemical_Properties->Strategy_Selection Nanocrystals Nanocrystals Strategy_Selection->Nanocrystals High Melting Point, High Dose ASD Amorphous Solid Dispersions Strategy_Selection->ASD Low Dose, High Melting Point Lipid_Based Lipid-Based Formulations Strategy_Selection->Lipid_Based Lipophilic Compound, Potential for Food Effect

Caption: Logical relationship for selecting a suitable formulation strategy for this compound.

References

Technical Support Center: Investigating Off-Target Effects of Vegfr-2-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the kinase inhibitor Vegfr-2-IN-41.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target, in this case, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These interactions can lead to unforeseen biological consequences, toxic side effects, and misinterpretation of experimental results.[1][2][3] For kinase inhibitors like this compound, off-target effects are a significant concern due to the high degree of structural similarity among ATP-binding sites across the human kinome.[4] Therefore, a thorough investigation of off-target effects is crucial for the development of safe and effective therapeutics.[1][3]

Q2: My cells treated with this compound show a phenotype that is not consistent with VEGFR-2 inhibition. How can I determine if this is due to an off-target effect?

A2: This is a common scenario that may point towards off-target activities. To investigate this, you should consider a multi-pronged approach:

  • Kinome Profiling: Perform a comprehensive screen of your compound against a large panel of kinases. This will provide a broad overview of the kinases that this compound interacts with and their relative potencies.

  • Cell-Based Pathway Analysis: Use pathway-specific reporter assays or phospho-specific antibodies to assess the activity of signaling pathways that are unrelated to VEGFR-2 but may be modulated by potential off-target kinases.

  • Chemical Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry to identify the direct binding partners of this compound in an unbiased manner within the cellular context.[5]

Q3: How do I select the right concentration of this compound for my experiments to minimize off-target effects?

A3: The optimal concentration should be high enough to inhibit VEGFR-2 effectively but low enough to minimize off-target engagement. It is recommended to perform a dose-response curve for both the on-target (VEGFR-2) and any identified off-targets. The concentration at which you observe significant inhibition of VEGFR-2 with minimal effect on the most potent off-target is the ideal starting point for your experiments.

Troubleshooting Guides

Problem 1: Unexpected Cell Toxicity
  • Symptom: You observe significant cell death or growth inhibition at concentrations expected to be specific for VEGFR-2.

  • Possible Cause: this compound may be inhibiting other kinases that are essential for cell survival.

  • Troubleshooting Steps:

    • Review Kinome Scan Data: Examine the list of off-target kinases for any known regulators of cell viability and apoptosis.

    • Perform Rescue Experiments: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase or by activating a downstream component of its signaling pathway.

    • Test in Different Cell Lines: Use cell lines with varying expression levels of the suspected off-target kinases to see if the toxicity correlates with their presence.

Problem 2: Inconsistent Results Across Different Assays
  • Symptom: this compound shows high potency in a biochemical assay but weaker activity in a cell-based assay.

  • Possible Cause: This discrepancy could be due to poor cell permeability, active drug efflux from the cells, or the cellular environment influencing target engagement.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound.

    • Evaluate Target Engagement in Cells: Employ techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that the compound is binding to VEGFR-2 within the cell.[6]

    • Consider ATP Competition: The high intracellular concentration of ATP can reduce the apparent potency of ATP-competitive inhibitors in cell-based assays compared to biochemical assays which are often run at lower ATP concentrations.

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling

This protocol provides a general workflow for assessing the selectivity of this compound across the human kinome.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Kinase Panel Selection: Choose a commercially available kinase panel that represents a broad sampling of the human kinome.

  • Assay Performance: The service provider will typically perform competitive binding assays or enzymatic activity assays at a fixed concentration of this compound (e.g., 1 µM) against the kinase panel.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. A common threshold for a significant off-target interaction is >50% inhibition.

  • Follow-up Dose-Response: For any identified off-targets, perform follow-up dose-response experiments to determine the IC50 values.

Data Presentation

Below is an example table summarizing hypothetical off-target data for a compound with properties similar to a VEGFR-2 inhibitor.

TargetIC50 (nM)Percentage of Inhibition @ 1µMPutative Biological Role
VEGFR-2 (KDR) 15 98% Angiogenesis, Cell Proliferation [7][8]
c-Kit15085%Hematopoiesis, Melanogenesis
PDGFRβ25070%Cell Growth, Proliferation
Src80055%Cell Adhesion, Proliferation, Survival
Abl>100030%Cell Differentiation, Proliferation

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for Off-Target Investigation

Off_Target_Workflow Start Start: Unexpected Phenotype Observed KinomeScan Kinome-Wide Profiling Start->KinomeScan IdentifyHits Identify Potential Off-Targets (>50% Inhibition) KinomeScan->IdentifyHits DoseResponse Determine IC50 for Hits IdentifyHits->DoseResponse Hits Identified Conclusion Conclusion: Phenotype is On-Target or Off-Target IdentifyHits->Conclusion No Hits CellularAssay Cell-Based Pathway Analysis DoseResponse->CellularAssay TargetEngagement Confirm Cellular Target Engagement (e.g., CETSA) DoseResponse->TargetEngagement Validate Validate Off-Target (e.g., Rescue Experiment) CellularAssay->Validate TargetEngagement->Validate Validate->Conclusion

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Optimizing Vegfr-2-IN-41 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of Vegfr-2-IN-41 to determine its half-maximal inhibitory concentration (IC50) against VEGFR-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported IC50?

This compound, also referred to as Compound 8, is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] It has a reported IC50 value of 0.0554 μM.[1][2] This compound has been shown to induce apoptosis and exhibits antitumor properties.[1][2]

Q2: What is the mechanism of action of VEGFR-2 inhibitors?

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[3] The binding of its ligand, VEGF, activates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4] VEGFR-2 inhibitors, like this compound, typically function by blocking the ATP-binding site of the kinase domain, which prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling.[4]

Q3: What are the key signaling pathways downstream of VEGFR-2?

Activation of VEGFR-2 triggers several downstream signaling pathways that are crucial for angiogenesis. These include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is involved in endothelial cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.[5]

Q4: Which experimental systems are suitable for determining the IC50 of this compound?

Both in vitro biochemical assays and cell-based assays are appropriate for determining the IC50 of this compound.

  • In Vitro Kinase Assays: These assays directly measure the inhibition of purified recombinant VEGFR-2 kinase activity. They are useful for determining the direct inhibitory effect of the compound on the enzyme.

  • Cell-Based Assays: These assays measure the inhibition of VEGFR-2 activity within a cellular context, for example, by assessing the phosphorylation status of VEGFR-2 or a downstream target, or by measuring cell proliferation or viability in VEGFR-2-dependent cell lines (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Experimental Protocols and Data Presentation

In Vitro VEGFR-2 Kinase Assay

This protocol is a general guideline for determining the IC50 of this compound using a luminescent kinase assay format, which is a common method for this purpose.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • Kinase assay buffer

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the kinase assay buffer. The concentration range should bracket the expected IC50 (0.0554 μM). A typical 10-point, 3-fold serial dilution starting from 10 μM might be appropriate. Also, include a DMSO-only control (vehicle).

  • Prepare kinase reaction mix: Prepare a master mix containing the recombinant VEGFR-2 kinase and the kinase substrate in the assay buffer.

  • Add inhibitor and kinase: To each well of the 96-well plate, add the diluted this compound or vehicle control. Then, add the kinase reaction mix to each well.

  • Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for ATP if known, to ensure accurate IC50 determination.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.

  • Detect kinase activity: Add the Kinase-Glo™ reagent to each well to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Measure luminescence: Read the plate on a luminometer.

  • Data analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values of VEGFR-2 Inhibitors

The following table summarizes the IC50 values of various small molecule inhibitors of VEGFR-2, providing a reference for the expected potency of this compound.

InhibitorIC50 (nM)Reference Compound
This compound 55.4 N/A
Sorafenib3.12 - 90[6][7][8]
Sunitinib39[9]
Compound 23j3.7[8]
Compound 11192[7]
Compound 41170[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce the number of individual additions.
Inconsistent incubation times or temperatures.Ensure uniform incubation conditions for all wells.
No inhibition observed or very high IC50 value Inactive inhibitor.Verify the integrity and purity of this compound. Ensure proper storage conditions.
Incorrect assay conditions.Optimize ATP concentration, enzyme concentration, and incubation time. Ensure the final DMSO concentration is not inhibitory (typically ≤1%).[11]
Problems with the kinase.Use a fresh batch of recombinant VEGFR-2 and verify its activity with a known inhibitor as a positive control.
Very low IC50 value (inhibition at all concentrations) Inhibitor concentration is too high.Prepare a new dilution series with lower starting concentrations.
Incomplete dose-response curve (no upper or lower plateau) The concentration range of the inhibitor is not wide enough.Extend the range of the serial dilutions in both directions.
Assay signal is too low or too high Incorrect concentration of enzyme, substrate, or ATP.Optimize the concentrations of these reagents to ensure the signal falls within the linear range of the detection instrument.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare Serial Dilutions of this compound C Dispense Inhibitor and Kinase Mix into 96-well Plate A->C B Prepare Kinase Reaction Mix (VEGFR-2 + Substrate) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Luminescent Reagent (e.g., Kinase-Glo™) E->F G Measure Luminescence F->G H Data Analysis: Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Step-by-step workflow for determining the IC50 of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start High Variability? Q1 No Inhibition? Start->Q1 No A1 Check Pipetting and Incubation Start->A1 Yes Q2 Incomplete Curve? Q1->Q2 No A2 Verify Inhibitor Activity and Assay Conditions Q1->A2 Yes A3 Widen Inhibitor Concentration Range Q2->A3 Yes End Reliable IC50 Q2->End No A1->Q1 A2->Q2 A3->End

References

troubleshooting Vegfr-2-IN-41 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr-2-IN-41. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may lead to inconsistent experimental results.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound in a question-and-answer format.

Question: Why am I observing lower than expected inhibition of VEGFR-2 activity?

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration: The reported IC50 of 0.0554 µM is a starting point, but the optimal concentration can vary between different cell lines and experimental conditions.[1]

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend a concentration range of 0.01 µM to 10 µM.

  • Inhibitor Instability: Improper storage or handling can lead to the degradation of this compound.

    • Solution: Ensure the compound is stored as recommended on the datasheet. Prepare fresh dilutions for each experiment from a stock solution.

  • High Cell Density: An excessive number of cells can metabolize the inhibitor or require a higher concentration for effective inhibition.

    • Solution: Optimize your cell seeding density. Ensure that the cell monolayer is not over-confluent at the time of treatment.

  • Presence of Serum: Proteins in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.

    • Solution: If your experiment allows, consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period.

Question: I am seeing significant variability between replicate wells/plates. What could be the cause?

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across wells is a common source of variability in cell-based assays.

    • Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between plating each row or column to prevent settling.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in both cell number and inhibitor concentration.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, mix each dilution thoroughly.

Question: My cell viability results are inconsistent after treatment with this compound. What should I check?

Possible Causes and Solutions:

  • Inappropriate Assay Window: The timing of your viability measurement is critical. This compound induces apoptosis, which is a time-dependent process.[1]

    • Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours post-treatment) to determine the optimal endpoint for your cell line.

  • Assay Interference: The inhibitor itself or the solvent (e.g., DMSO) may interfere with the viability assay reagents.

    • Solution: Run a control with the inhibitor in cell-free media to check for direct effects on the assay reagents. Also, ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.

    • Solution: Confirm the expression of VEGFR-2 in your cell line.[2] Cell lines with low or no VEGFR-2 expression are not expected to be sensitive to this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor. This inhibition disrupts the downstream signaling cascade, which includes pathways like PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt, thereby impeding endothelial cell proliferation, migration, and survival.[3][4] this compound has been shown to induce apoptosis and has anti-tumor activity.[1]

Q2: How should I prepare and store this compound?

For specific storage and solubility information, please refer to the product datasheet provided by the manufacturer. As a general guideline for small molecule inhibitors, it is recommended to:

  • Store the solid compound at -20°C.

  • Prepare a concentrated stock solution in a suitable solvent like DMSO.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution to the final working concentration in your cell culture medium.

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be a specific VEGFR-2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[3] The catalytic domains of kinases can be similar, leading to potential inhibition of other kinases.[3]

  • Recommendation: To minimize off-target effects, use the lowest effective concentration of the inhibitor as determined by your dose-response experiments.[5] It is also good practice to validate key findings using a secondary method, such as siRNA-mediated knockdown of VEGFR-2.[2]

Q4: Can I use this compound in animal models?

Yes, this compound has been reported to have anti-tumor activity, suggesting its potential for in vivo studies.[1] However, formulation, dosage, and administration route will need to be optimized for your specific animal model. Pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing regimen.

Quantitative Data Summary

ParameterValueReference
IC50 (VEGFR-2) 0.0554 µM[1]
Recommended Starting Concentration Range for Cell-Based Assays 0.01 - 10 µMInferred from IC50 and general kinase inhibitor practices

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value.

Protocol 2: Western Blot for VEGFR-2 Phosphorylation

This protocol is for determining the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation.

  • Cell Culture and Starvation:

    • Plate cells and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor activity.

  • Inhibitor Pre-treatment:

    • Treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • VEGF-A Stimulation:

    • Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2).[7][8]

    • Wash and incubate with an HRP-conjugated secondary antibody.[6]

    • Detect the signal using an ECL substrate.[6]

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.[7][8]

    • Quantify the band intensities and express the p-VEGFR-2 signal as a ratio to total VEGFR-2.[8]

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds p-VEGFR-2 VEGFR-2 (P) VEGFR-2->p-VEGFR-2 Autophosphorylation PLCg PLCg p-VEGFR-2->PLCg PI3K PI3K p-VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration This compound This compound This compound->VEGFR-2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Check_Inhibitor Check Inhibitor (Concentration, Storage) Inconsistent_Results->Check_Inhibitor Check_Cells Check Cells (Density, Passage Number) Inconsistent_Results->Check_Cells Check_Assay Check Assay (Protocol, Reagents) Inconsistent_Results->Check_Assay Dose_Response Perform Dose-Response? Check_Inhibitor->Dose_Response Optimize_Protocol Optimize Protocol (Seeding Density, Incubation Time) Check_Cells->Optimize_Protocol Time_Course Perform Time-Course? Check_Assay->Time_Course Dose_Response->Optimize_Protocol Yes Time_Course->Optimize_Protocol Yes Validate_Target Validate Target Engagement (e.g., Western Blot for p-VEGFR-2) Optimize_Protocol->Validate_Target Consistent_Results Consistent Results Validate_Target->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Vegfr-2-IN-41 In Vitro Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vegfr-2-IN-41 in in vitro toxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound in cancer cell lines?

A1: The cytotoxic concentration of this compound can vary significantly depending on the cell line's origin, genetic background, and proliferation rate. While specific data for this compound is not publicly available, Table 1 provides a summary of IC50 values for other VEGFR-2 inhibitors against various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments. It is recommended to perform a preliminary dose-ranging study (e.g., from 0.01 µM to 100 µM) to determine the optimal concentration range for your specific cell line.

Q2: I am observing significant cytotoxicity in my control (untreated) cells. What could be the cause?

A2: High cytotoxicity in control wells is often indicative of issues with cell culture conditions or assay procedures. Common causes include:

  • Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Seeding Density: Plating cells at too high or too low a density can impact their viability. Optimize the seeding density for your specific cell line.

  • Reagent Quality: Use fresh, high-quality culture medium, serum, and assay reagents.

  • Incubation Conditions: Maintain optimal temperature (37°C), humidity, and CO2 levels (typically 5%) in the incubator.

Q3: My dose-response curve for this compound is not sigmoidal. What are the possible reasons?

A3: An atypical dose-response curve can result from several factors:

  • Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range.

  • Off-Target Effects: At high concentrations, the inhibitor may exert off-target effects, leading to a complex dose-response relationship.

  • Assay Interference: The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Run a control without cells to check for any direct interaction between the compound and the assay reagents.

  • Incorrect Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your data.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)
Problem Possible Cause Solution
High background in no-cell control wells Contamination of media or assay reagents.Use fresh, sterile reagents. Filter-sterilize assay solutions if necessary.
Compound interferes with the assay dye.Run a control with the compound in cell-free media to measure its intrinsic absorbance/fluorescence and subtract this from the experimental values.
Low signal in positive control (untreated) wells Low cell number or poor cell health.Optimize seeding density and ensure cells are in the logarithmic growth phase.
Insufficient incubation time with the assay reagent.Increase the incubation time according to the manufacturer's protocol.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of necrotic cells (Annexin V+/PI+) in all samples Harsh cell handling during harvesting.Use gentle trypsinization and centrifugation steps.
Cells were analyzed too long after staining.Analyze cells by flow cytometry as soon as possible after staining (ideally within 1 hour).
High percentage of apoptotic cells in the untreated control Suboptimal cell culture conditions.Ensure proper culture maintenance and check for any stressors.
Weak or no Annexin V signal Insufficient calcium in the binding buffer.Use the recommended binding buffer containing calcium.
Low level of apoptosis at the chosen time point.Perform a time-course experiment to identify the optimal time for apoptosis detection.
Cell Cycle Analysis
Problem Possible Cause Solution
Broad G1 and G2/M peaks Inconsistent staining.Ensure proper cell fixation and permeabilization. Use a saturating concentration of propidium iodide.
Cell doublets.Gate on single cells during flow cytometry analysis.
No significant change in cell cycle distribution after treatment Ineffective concentration of the inhibitor.Increase the concentration of this compound or the treatment duration.
The cell line is resistant to the inhibitor's effects on the cell cycle.Consider using a different cell line or a combination treatment.
Debris peak obscuring the G1 peak Excessive cell death.Gate out debris based on forward and side scatter properties.

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of VEGFR-2 Inhibitors in Various Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
SorafenibA549Lung Cancer14.10[1]
Compound 10bA549Lung Cancer6.48[1]
SorafenibHepG-2Liver Cancer-[1]
Compound 11HepG-2Liver Cancer-[1]
SorafenibCaco-2Colon Cancer-[1]
SorafenibMDA-MB-231Breast Cancer-[1]
Compound 88kA549Lung Cancer5.85 - 10.42[2]
Compound 88kPC-3Prostate Cancer5.85 - 10.42[2]
Compound 88kMDA-MB-231Breast Cancer5.85 - 10.42[2]
Compound 88kHepG2Liver Cancer5.85 - 10.42[2]
Compound 91eHCT-116Colon Cancer1.14 - 9.77[2]
Compound 91eMCF-7Breast Cancer1.14 - 9.77[2]
Compound 66bHepG2Liver Cancer4.61[2]
Compound 66bMCF-7Breast Cancer4.754[2]
Compound 25mMCF-7Breast Cancer0.66[2]
Compound 6HCT-116Colon Cancer9.3[3]
Compound 6HepG-2Liver Cancer7.8[3]

Note: This table presents data for various VEGFR-2 inhibitors as representative examples. The cytotoxicity of this compound should be determined experimentally.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add more binding buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Incubate for 30 minutes at 37°C in the dark.[6] Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vegfr_2_IN_41 This compound Vegfr_2_IN_41->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow In Vitro Toxicity Assessment Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation Start Select Cell Lines DoseResponse Dose-Response (MTT Assay) Start->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle DataAnalysis Data Analysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General workflow for the in vitro toxicity assessment of this compound.

References

Technical Support Center: Vegfr-2-IN-41 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Vegfr-2-IN-41 is a research compound with limited publicly available in vivo data. The following troubleshooting guides and FAQs are based on the known class effects of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The specific side effect profile of this compound may vary. Researchers should conduct careful dose-response and toxicity studies for their specific in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. It has an IC50 of 0.0554 μM for VEGFR-2. By inhibiting VEGFR-2, this compound can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby potentially inhibiting tumor growth and metastasis.[1][2] It is reported to have antitumor activity and can induce apoptosis.

Q2: What are the expected on-target effects of this compound in vivo?

The primary on-target effect of this compound is the inhibition of angiogenesis. In preclinical tumor models, this can manifest as reduced tumor growth, decreased microvessel density, and increased tumor necrosis.

Q3: What are the common side effects observed with VEGFR-2 inhibitors in vivo?

As a class of compounds, VEGFR-2 inhibitors are associated with a range of side effects due to their role in normal physiological processes.[3][4][5] Common side effects observed in preclinical studies with other VEGFR-2 inhibitors include:

  • Cardiovascular: Hypertension, cardiotoxicity (including effects on cardiac function and structure).[6][7]

  • Gastrointestinal: Diarrhea, decreased appetite, weight loss.[5][8]

  • Dermatological: Hand-foot skin reactions, rash, hair depigmentation.[5][8]

  • Renal: Proteinuria, and in some cases, more severe kidney damage.[9]

  • General: Fatigue, asthenia.[5][8]

Troubleshooting In Vivo Side Effects

Issue 1: I am observing a significant increase in blood pressure in my animal models treated with this compound.

  • Question: How can I monitor and manage hypertension in my in vivo experiments?

  • Answer: Hypertension is a common on-target effect of VEGFR-2 inhibition.[6][9]

    • Monitoring: Regularly monitor blood pressure using non-invasive tail-cuff plethysmography. Establish a baseline blood pressure before starting treatment and take measurements at consistent intervals throughout the study.

    • Management:

      • Dose Reduction: If hypertension is severe, consider reducing the dose of this compound.

      • Antihypertensive Co-treatment: In some preclinical studies, co-administration of antihypertensive agents has been used to manage hypertension induced by VEGFR-2 inhibitors. The choice of agent will depend on your experimental model and goals.

Issue 2: My animals are showing signs of lethargy and weight loss.

  • Question: What are the potential causes and how can I address them?

  • Answer: Lethargy and weight loss can be due to several factors, including decreased appetite, gastrointestinal toxicity, or general fatigue, which are known side effects of VEGFR-2 inhibitors.[5][8]

    • Monitoring: Monitor food and water intake, and body weight daily. Perform regular clinical observations for signs of distress.

    • Management:

      • Supportive Care: Ensure easy access to food and water. Palatable, high-calorie dietary supplements can be provided if anorexia is observed.

      • Dose Adjustment: A dose reduction or temporary interruption of treatment may be necessary if weight loss is significant and progressive.

      • Gastrointestinal Support: If diarrhea is present, ensure adequate hydration.

Issue 3: I am concerned about potential cardiotoxicity with long-term this compound treatment.

  • Question: What methods can I use to assess cardiotoxicity in my animal models?

  • Answer: Cardiotoxicity is a potential concern with tyrosine kinase inhibitors.[6][7]

    • Functional Assessment:

      • Echocardiography: Non-invasive echocardiography can be used to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and at various time points during the study.

    • Histopathological Analysis:

      • At the end of the study, collect heart tissue for histopathological examination. Look for signs of myocardial damage, fibrosis, or inflammation.

    • Biomarkers:

      • Measure cardiac biomarkers such as troponins in blood samples.

Issue 4: How do I assess for potential kidney damage?

  • Question: What are the recommended procedures for monitoring renal toxicity?

  • Answer: VEGFR-2 inhibitors can cause renal side effects, including proteinuria.[9]

    • Urine Analysis: Collect urine samples to monitor for proteinuria. This can be done using metabolic cages.

    • Blood Chemistry: Analyze blood samples for markers of renal function, such as blood urea nitrogen (BUN) and creatinine.

    • Histopathology: At necropsy, collect kidney tissue for histopathological evaluation to look for glomerular or tubular damage.[10][11]

Quantitative Data on Side Effects of Representative VEGFR-2 Inhibitors

The following tables summarize preclinical data for commonly studied VEGFR-2 inhibitors. This data is intended to provide a general reference for the types of side effects and their dose-dependency that might be observed with a novel VEGFR-2 inhibitor like this compound.

Table 1: Preclinical Side Effects of Sunitinib in Mice

ParameterDoseObservationReference
Cardiotoxicity 40 mg/kg/dayEvidence of cardiotoxicity in some studies.[12]
20 mg/kg/day (with rapamycin)No evidence of cardiotoxicity in histological studies.[12]
Metastasis 120 mg/kg/day (pre-treatment)Promoted seeding and growth of 4T1 lung metastases.[13]
30 or 60 mg/kg/day (pre-treatment)No significant increase in metastasis.[13]
General Toxicity Dose-dependentWorsening contractile function in human myocardium and negative impact on calcium homeostasis in isolated mouse cardiomyocytes.[14]

Table 2: Preclinical Side Effects of Sorafenib

ParameterDoseAnimal ModelObservationReference
Hepatotoxicity 20.6 mg/kg (14 days)MouseNo hepatotoxicity observed.[15]
Skin Toxicity 30 mg/kgMouse74% of HCC mice and 75% of tumor-free mice developed non-irritated red skin.[16]
Bioavailability N/AMouseNano-emulsion formulation enhanced bioavailability and reduced dosage requirements.[17]
In Vitro Cytotoxicity (IC50) N/AHepG2 cellsSorafenib-LNS showed higher cytotoxicity than sorafenib solution.[18]

Table 3: Preclinical and Clinical Side Effects of Axitinib

ParameterDosePopulationObservationReference
Hypertension 5 mg twice daily (starting dose)Human (Phase I)Most common dose-limiting toxicity.[19]
Grade 3/4 Toxicities 5 mg twice dailyHuman (Phase II)Hypertension (8%), diarrhea (5%), weight loss (5%).[20]
Hepatotoxicity (ALT elevations) N/AHumanOccurred in 9% of patients, with ≥5 times ULN in only 2%.[21]
Reproductive Toxicity ≥15 mg/kg/dose (males), ≥5 mg/kg/dose (females)Mouse & DogEffects on testes, epididymis, and female reproductive tract.[22]

Experimental Protocols

Protocol 1: In Vivo Toxicity Study Workflow

This protocol outlines a general workflow for assessing the toxicity of a novel VEGFR-2 inhibitor in a rodent model.

  • Animal Model Selection: Choose an appropriate rodent strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).

  • Dose Formulation: Prepare the this compound formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dose Range Finding Study: Conduct a preliminary study with a small number of animals to determine the maximum tolerated dose (MTD).

  • Definitive Toxicity Study:

    • Group Allocation: Randomly assign animals to vehicle control and multiple dose groups of this compound.

    • Dosing: Administer the compound daily or on a specified schedule for a defined period (e.g., 14 or 28 days).

    • Monitoring:

      • Daily: Clinical observations (activity, posture, grooming), body weight, food and water consumption.

      • Weekly: Blood pressure measurement (tail-cuff).

    • Sample Collection:

      • Interim/Terminal: Blood collection for hematology and clinical chemistry. Urine collection for urinalysis.

    • Necropsy:

      • At the end of the study, perform a full necropsy.

      • Record organ weights.

      • Collect tissues for histopathological examination (heart, liver, kidneys, spleen, etc.).

Protocol 2: Assessment of Cardiotoxicity

  • Echocardiography:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform transthoracic echocardiography using a high-frequency ultrasound system.

    • Acquire M-mode and B-mode images of the left ventricle to measure parameters such as left ventricular internal dimension, wall thickness, ejection fraction, and fractional shortening.

    • Repeat measurements at baseline and at selected time points during the study.

  • Histopathology:

    • Euthanize the animal and perfuse with saline followed by 10% neutral buffered formalin.

    • Excise the heart, weigh it, and fix it in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess for cardiomyocyte damage, inflammation, and necrosis.

    • Use Masson's trichrome stain to evaluate for fibrosis.

Protocol 3: Monitoring of Hypertension

  • Acclimatization: Acclimate the animals to the restraining device and tail-cuff apparatus for several days before the start of the experiment to minimize stress-induced blood pressure variations.

  • Measurement:

    • Place the animal in the restrainer.

    • Position the tail cuff and sensor on the tail.

    • Use a non-invasive blood pressure system to measure systolic and diastolic blood pressure, and heart rate.

    • Take multiple readings for each animal at each time point and average the values.

  • Schedule: Measure blood pressure at baseline and at regular intervals (e.g., weekly) throughout the treatment period.

Protocol 4: Evaluation of Renal Toxicity

  • Urine Collection: Place animals in metabolic cages for a defined period (e.g., 24 hours) to collect urine.

  • Urinalysis: Measure urine volume and analyze for protein content using methods such as a dipstick test or a quantitative colorimetric assay.

  • Blood Analysis: Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein) and separate serum or plasma. Analyze for blood urea nitrogen (BUN) and creatinine levels using a clinical chemistry analyzer.

  • Histopathology:

    • Following euthanasia and perfusion, excise the kidneys and fix them in 10% neutral buffered formalin.

    • Process, embed, and section the kidneys.

    • Stain with H&E to assess for tubular necrosis, interstitial nephritis, and other morphological changes.

    • Use Periodic acid-Schiff (PAS) stain to evaluate the glomeruli and basement membranes.[10][11][23]

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK RAF Raf PKC->RAF Permeability Permeability PKC->Permeability mTOR mTOR AKT->mTOR Migration Migration FAK->Migration MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.

InVivo_Toxicity_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis AnimalModel Animal Model Selection DoseFormulation Dose Formulation AnimalModel->DoseFormulation DoseRangeFinding Dose Range Finding (MTD) DoseFormulation->DoseRangeFinding GroupAllocation Group Allocation DoseRangeFinding->GroupAllocation Dosing Dosing Regimen GroupAllocation->Dosing Monitoring In-life Monitoring (Clinical signs, Body weight, BP) Dosing->Monitoring SampleCollection Sample Collection (Blood, Urine) Monitoring->SampleCollection DataAnalysis Data Analysis & Reporting Monitoring->DataAnalysis Necropsy Necropsy & Organ Weights SampleCollection->Necropsy SampleCollection->DataAnalysis Histo Histopathology Necropsy->Histo Histo->DataAnalysis

Caption: In Vivo Toxicity Study Workflow.

References

Vegfr-2-IN-41 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Vegfr-2-IN-41, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase.[1] By blocking this site, it prevents the autophosphorylation and activation of the receptor, which in turn inhibits downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[2] This ultimately leads to an anti-angiogenic effect. This compound has also been shown to induce apoptosis and possesses antitumor activity.[3]

Q2: What is the recommended storage and handling for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year.[4] It is advisable to aliquot the dissolved inhibitor to avoid repeated freeze-thaw cycles. When preparing for in vivo experiments, a common formulation involves dissolving the compound in DMSO and then further diluting it with a vehicle such as a combination of PEG300, Tween 80, and saline.[4]

Q3: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for VEGFR-2 is 0.0554 µM (55.4 nM).[3] Another study on a series of aminopyrimidine derivatives identified a "molecule 41" with an IC50 of 170 nM for VEGFR-2.[5] It is crucial to determine the IC50 value under your specific experimental conditions.

Q4: Are there any known off-target effects for this compound?

One study on a series of related compounds identified a "molecule 41" that, in addition to inhibiting VEGFR-2, also showed inhibitory activity against c-Met with an IC50 of 210 nM.[5] This suggests the potential for off-target effects on other kinases. Researchers should consider performing kinase profiling to assess the selectivity of this compound in their experimental system.

Quantitative Data Summary

CompoundTargetIC50 (nM)Cell Line/Assay Condition
This compoundVEGFR-255.4Biochemical Assay
Molecule 41VEGFR-2170Biochemical Assay
Molecule 41c-Met210Biochemical Assay

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of this compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the final desired concentrations.

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based VEGFR-2 Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Serum-free medium

  • Recombinant human VEGF-A

  • This compound (dissolved in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • Western blot reagents and equipment

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours in serum-free medium.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with anti-phospho-VEGFR-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with a secondary antibody.

  • Develop the blot using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody as a loading control.

  • Quantify the band intensities to determine the extent of inhibition of VEGFR-2 phosphorylation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments - Inconsistent inhibitor concentration due to precipitation or adsorption. - Variation in enzyme activity or cell passage number. - Pipetting errors.- Ensure complete solubilization of this compound; sonicate if necessary. Use low-adhesion labware. - Use a consistent batch and lot of recombinant enzyme. Use cells within a narrow passage range. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
This compound shows lower than expected potency in cell-based assays - The inhibitor is being metabolized or effluxed by the cells. - High protein binding in the cell culture medium. - The inhibitor is not reaching its intracellular target.- Test for compound stability in your cell line. Consider using efflux pump inhibitors if suspected. - Perform assays in serum-free or low-serum conditions, if possible, or increase the inhibitor concentration. - Verify cell permeability of the compound.
Inconsistent results in phosphorylation assays - Suboptimal stimulation with VEGF-A. - Cell health and density variations. - Issues with antibody quality or specificity.- Optimize VEGF-A concentration and stimulation time. - Ensure consistent cell seeding density and monitor cell viability. - Validate antibodies and use appropriate blocking buffers.
Unexpected off-target effects observed - Inhibition of other kinases with similar ATP-binding pockets.- Perform a kinase selectivity profile to identify other potential targets. - Use a structurally different VEGFR-2 inhibitor as a control to confirm that the observed phenotype is due to VEGFR-2 inhibition.

Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds Vegfr_2_IN_41 This compound Vegfr_2_IN_41->VEGFR2 Inhibits Autophosphorylation Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Gene Expression (Proliferation, Migration, Survival) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Biochemical Kinase Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Cell_Culture HUVEC Culture Inhibitor_Treatment This compound Treatment Cell_Culture->Inhibitor_Treatment VEGF_Stim VEGF Stimulation Inhibitor_Treatment->VEGF_Stim Phospho_Assay Phospho-VEGFR-2 Western Blot VEGF_Stim->Phospho_Assay Functional_Assay Proliferation/ Migration Assay VEGF_Stim->Functional_Assay

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Start Inconsistent/Unexpected Results Check_Reagents Verify Reagent Quality (Inhibitor, Enzyme, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagent_OK->Protocol_OK Yes Replace_Reagents Replace/Validate Reagents Reagent_OK->Replace_Reagents No Optimize_Assay Re-optimize Assay Parameters Protocol_OK->Optimize_Assay Yes Refine_Protocol Refine Protocol Steps Protocol_OK->Refine_Protocol No Consult_Literature Consult Literature for Similar Issues Optimize_Assay->Consult_Literature Consider_Off_Target Consider Off-Target Effects Consult_Literature->Consider_Off_Target End Problem Resolved Consider_Off_Target->End Replace_Reagents->Start Refine_Protocol->Start

Caption: A logical workflow for troubleshooting experimental issues with this compound.

References

Validation & Comparative

Vegfr-2-IN-41: A Comparative Analysis of a Novel VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic cancer therapy, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. A plethora of inhibitors have been developed to disrupt the signaling cascade that promotes tumor neovascularization. This guide provides a comparative analysis of a novel inhibitor, Vegfr-2-IN-41, against other established VEGFR-2 inhibitors, supported by experimental data to aid researchers in their drug discovery and development endeavors.

Overview of this compound

This compound, also identified as Compound 8 in recent literature, has emerged as a potent inhibitor of VEGFR-2.[1][2] It demonstrates significant potential in cancer research due to its ability to induce apoptosis and exhibit antitumor activity.[1][2]

Comparative Performance Data

To contextualize the efficacy of this compound, a comparison of its in vitro activity with other well-known VEGFR-2 inhibitors is presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorVEGFR-2 IC50 (nM)Reference Compound IC50 (nM)Target Cell Lines (Antiproliferative Activity)Reference
This compound (Compound 8) 55.4Sorafenib: 41.6HCT-116, HepG-2, MCF-7[2]
Sorafenib90-Various solid tumors[3]
Sunitinib--Renal cell carcinoma, GIST[3]
Axitinib--Renal cell carcinoma[3]
Pazopanib30-Renal cell carcinoma, soft tissue sarcoma[4]
Vatalanib--Solid tumors[3]

Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade crucial for angiogenesis. This pathway involves the autophosphorylation of the receptor and the subsequent activation of downstream signaling molecules, leading to endothelial cell proliferation, migration, and survival. VEGFR-2 inhibitors, including this compound, typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking its activation and downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 pVEGFR-2 VEGFR2->pVEGFR2 ATP ATP ATP->pVEGFR2 ADP ADP pVEGFR2->ADP PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the evaluation of VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Objective: To measure the IC50 value of an inhibitor against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the VEGFR-2 enzyme, the kinase buffer, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced or the remaining ATP.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of a VEGFR-2 inhibitor on the proliferation of endothelial cells or cancer cells that are dependent on VEGF signaling.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of an inhibitor.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HCT-116, HepG-2).

  • Cell culture medium and supplements.

  • VEGF-A.

  • Test compound.

  • Cell proliferation detection reagent (e.g., MTT, WST-1, CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF-A.

  • Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Add the cell proliferation reagent and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism.

Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line for tumor induction (e.g., HCT-116).

  • Test compound formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

  • Compare the tumor growth inhibition between the treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis KinaseAssay VEGFR-2 Kinase Assay (IC50 Determination) CellAssay Cell Proliferation Assay (GI50 Determination) KinaseAssay->CellAssay Lead Candidate TumorModel Tumor Xenograft Model (Efficacy Assessment) CellAssay->TumorModel Promising Candidate DataAnalysis Comparative Analysis (Potency, Efficacy) TumorModel->DataAnalysis

Caption: General experimental workflow for the evaluation of VEGFR-2 inhibitors.

Conclusion

This compound (Compound 8) presents itself as a potent VEGFR-2 inhibitor with promising anti-proliferative and pro-apoptotic activities.[1][2] Its in vitro potency is comparable to, and in some studies exceeds, that of the established inhibitor Sorafenib.[2] The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and other novel VEGFR-2 inhibitors. The continued exploration and comparison of such compounds are vital for the development of more effective and targeted anti-angiogenic therapies.

References

Comparative Efficacy Analysis: Vegfr-2-IN-41 and Sunitinib in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic cancer therapies, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of targeted drug development. This guide provides a comparative overview of two VEGFR-2 inhibitors: the well-established multi-targeted tyrosine kinase inhibitor, Sunitinib, and the research compound Vegfr-2-IN-41.

While extensive data is available for Sunitinib, detailing its broad kinase inhibitory profile and clinical efficacy, public domain information on this compound is presently limited. This comparison, therefore, summarizes the existing data for both compounds, highlighting the comprehensive characterization of Sunitinib and the current data gap for this compound.

Introduction to the Inhibitors

Sunitinib is an orally administered, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1] Its anti-cancer activity is primarily attributed to the inhibition of VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT, thereby disrupting key pathways in tumor angiogenesis and cell proliferation.[1]

This compound is identified as a VEGFR-2 inhibitor. Based on the currently available information, it is a research compound, and extensive in vitro and in vivo efficacy data has not been widely published.

Quantitative Analysis of Inhibitory Activity

A direct comparison of the in vitro potency of these two inhibitors against VEGFR-2 is challenging due to the limited data for this compound. The available half-maximal inhibitory concentration (IC50) values are presented below.

CompoundTargetIC50 (nM)Assay Conditions
This compound VEGFR-255.4Not Specified
Sunitinib VEGFR-280Cell-free assay
PDGFRβ2Cell-free assay
c-KitNot SpecifiedNot Specified
FLT3Not SpecifiedNot Specified
RETNot SpecifiedNot Specified

Mechanism of Action and Signaling Pathways

Sunitinib exerts its anti-angiogenic and anti-tumor effects by blocking the ATP-binding site of multiple RTKs. As illustrated in the signaling pathway diagram below, inhibition of VEGFR-2 by Sunitinib disrupts the downstream signaling cascade, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3]

Sunitinib_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ/MAPK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds pVEGFR2 pVEGFR-2 VEGFR2->pVEGFR2 autophosphorylation Sunitinib Sunitinib Sunitinib->pVEGFR2 inhibits ATP ATP PI3K PI3K pVEGFR2->PI3K PLCG PLCγ pVEGFR2->PLCG Akt Akt PI3K->Akt activates Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PKC PKC PLCG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Sunitinib inhibits VEGFR-2 autophosphorylation.

The precise mechanism of This compound is not detailed in publicly available literature beyond its classification as a VEGFR-2 inhibitor.[4] It is presumed to function by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, a common mechanism for small molecule kinase inhibitors.[4][5]

In Vivo Efficacy

Sunitinib has demonstrated significant in vivo anti-tumor and anti-metastatic activity in various preclinical models. For instance, in neuroblastoma xenograft models, Sunitinib inhibited tumor growth, angiogenesis, and metastasis.[6][7] In a triple-negative breast cancer xenograft model, orally administered Sunitinib significantly reduced tumor volume and tumor angiogenesis.[8]

Sunitinib_In_Vivo_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Regimen cluster_analysis Efficacy Analysis CancerCells Cancer Cell Line (e.g., Neuroblastoma, TNBC) Implantation Subcutaneous/ Orthotopic Implantation CancerCells->Implantation Mice Immunocompromised Mice Mice->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization SunitinibAdmin Oral Administration of Sunitinib Randomization->SunitinibAdmin VehicleAdmin Vehicle Control Randomization->VehicleAdmin TumorVolume Tumor Volume Measurement SunitinibAdmin->TumorVolume Angiogenesis Analysis of Angiogenesis (e.g., CD31 staining) SunitinibAdmin->Angiogenesis Metastasis Assessment of Metastasis SunitinibAdmin->Metastasis VehicleAdmin->TumorVolume

General workflow for in vivo efficacy studies of Sunitinib.

No peer-reviewed in vivo efficacy data for This compound is currently available in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a summary of a typical biochemical assay used to determine the inhibitory activity of Sunitinib.

Biochemical Tyrosine Kinase Assay for Sunitinib

  • Enzyme and Substrate Preparation : Recombinant human VEGFR-2 kinase domain is used as the enzyme. A synthetic peptide is used as the substrate for phosphorylation.

  • Compound Dilution : Sunitinib is serially diluted to a range of concentrations in an appropriate buffer.

  • Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, substrate, and the inhibitor (Sunitinib) in a microplate well.

  • Incubation : The reaction mixture is incubated at a controlled temperature to allow for phosphorylation of the substrate.

  • Detection : The level of substrate phosphorylation is quantified. This is often achieved using methods such as ELISA with a phosphorylation-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Due to the lack of published research, a detailed experimental protocol for This compound is not available.

Conclusion

Sunitinib is a well-documented, multi-targeted tyrosine kinase inhibitor with proven efficacy against VEGFR-2 and other RTKs, supported by extensive in vitro and in vivo data. In contrast, this compound is a designated VEGFR-2 inhibitor for which comprehensive, publicly available scientific data on its efficacy, selectivity, and mechanism of action is currently lacking.

References

A Comparative Guide to VEGFR-2 Inhibitors for Anti-Angiogenic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic effects of prominent VEGFR-2 inhibitors. The information is supported by experimental data and detailed methodologies for key assays, facilitating informed decisions in the selection of compounds for further investigation.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anti-angiogenic therapies. This guide focuses on a comparative analysis of several well-established small-molecule VEGFR-2 tyrosine kinase inhibitors (TKIs): Sorafenib, Sunitinib, Vatalanib, and Axitinib. While the specific compound "Vegfr-2-IN-41" was initially considered, a lack of publicly available experimental data prevented its direct inclusion in this comparative analysis.

Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ/PKC/MAPK pathways, which ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability – all essential steps in angiogenesis.[1][2] VEGFR-2 inhibitors act by competing with ATP for the binding site within the catalytic domain of the receptor, thereby blocking its kinase activity and halting the downstream signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 PI3K VEGFR2->P1 PLCg PLCγ VEGFR2->PLCg Akt Akt P1->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Inhibitor VEGFR-2 Inhibitor (e.g., Sorafenib, Sunitinib) Inhibitor->VEGFR2

VEGFR-2 signaling pathway and point of inhibition.

Comparative Efficacy of VEGFR-2 Inhibitors

The anti-angiogenic potential of VEGFR-2 inhibitors is evaluated through a series of in vitro and in vivo assays. Below is a summary of the comparative performance of Sorafenib, Sunitinib, Vatalanib, and Axitinib based on available data.

In Vitro Assays

VEGFR-2 Kinase Inhibition: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

CompoundVEGFR-2 Kinase IC50 (nM)
Sorafenib ~90
Sunitinib ~9
Vatalanib ~37
Axitinib ~0.2

Note: IC50 values can vary depending on the specific assay conditions.

Endothelial Cell Proliferation Assay: This assay assesses the inhibitor's ability to prevent the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is a crucial step in forming new blood vessels.

CompoundCell LineConcentrationInhibition of Proliferation (%)
Sorafenib HUVEC5 µMSignificant inhibition
Sunitinib HUVEC2 µM~50%
Axitinib HUVEC1-4 µMSignificant suppression

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay): This assay measures the ability of an inhibitor to block the migration of endothelial cells to close a "wound" created in a cell monolayer.

CompoundCell LineObservations
Sorafenib HUVECSignificant inhibition of VEGF-induced migration
Sunitinib HUVECPotent inhibition of migration
Axitinib HUVECEffective inhibition of cell migration

Endothelial Cell Tube Formation Assay: In this assay, endothelial cells are cultured on a basement membrane extract (e.g., Matrigel), where they form capillary-like structures. The ability of an inhibitor to disrupt this process is quantified.

CompoundCell LineObservations
Sorafenib HUVECSignificant inhibition of VEGF-mediated tube formation
Sunitinib HUVECPotent inhibition of tube formation
Vatalanib HUVECAbolished endothelial cell tube formation
Axitinib HUVECPotent inhibition of tube formation
In Vivo Assays

Chick Chorioallantoic Membrane (CAM) Assay: This assay uses the highly vascularized membrane of a chicken embryo to assess the pro- or anti-angiogenic effects of a compound in a living system.

Tumor Xenograft Models: In these models, human tumor cells are implanted in immunocompromised mice. The effect of the inhibitor on tumor growth and microvessel density (MVD) is then evaluated.

CompoundTumor ModelKey Findings
Sorafenib Orthotopic ATCSignificantly inhibited tumor angiogenesis and reduced tumor growth.[3]
Sunitinib Intracerebral GBM74% reduction in microvessel density.[4]
Vatalanib Gastric cancerReduced tumor size, with a more significant effect in combination with everolimus.[5][6]
Axitinib Orthotopic GBM>90% decrease in microvascular density.[7]

Experimental Protocols

Detailed methodologies for the key assays mentioned above are provided to allow for replication and further investigation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A1 VEGFR-2 Kinase Assay (Biochemical) Data Data Analysis & Comparison A1->Data A2 HUVEC Proliferation Assay (e.g., MTT, BrdU) A2->Data A3 Wound Healing/ Migration Assay A3->Data A4 Matrigel Tube Formation Assay A4->Data B1 Chick Chorioallantoic Membrane (CAM) Assay End Lead Compound Selection B1->End B2 Tumor Xenograft Model (e.g., in mice) B2->End Start Compound Synthesis & Characterization Start->A1 Start->A2 Start->A3 Start->A4 Data->B1 Data->B2

General experimental workflow for evaluating anti-angiogenic compounds.

VEGFR-2 Kinase Assay Protocol
  • Preparation of Reagents: Thaw and prepare 5x Kinase Buffer, ATP, and the substrate (e.g., Poly-Glu,Tyr 4:1).

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.

  • Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test inhibitor at various concentrations to the designated wells.

  • Enzyme Addition: Add the purified recombinant VEGFR-2 kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo™) that measures the remaining ATP levels. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1][2][8][9]

HUVEC Proliferation Assay Protocol (MTT Assay)
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor. Include a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will convert MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the control.[10]

Wound Healing (Scratch) Assay Protocol
  • Cell Seeding: Seed HUVECs in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test inhibitor at various concentrations.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

  • Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure.[11][12][13]

Matrigel Tube Formation Assay Protocol
  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[14][15]

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test inhibitor.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

  • Imaging: Visualize and capture images of the tube networks using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software.[16][17]

Chick Chorioallantoic Membrane (CAM) Assay Protocol
  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the CAM.

  • Sample Application: Place a sterile filter paper disc or a carrier containing the test compound onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 2-3 days.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation around the application site. Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density in the treated area.[18][19][20][21][22]

Conclusion

This guide provides a comparative overview of the anti-angiogenic effects of four prominent VEGFR-2 inhibitors: Sorafenib, Sunitinib, Vatalanib, and Axitinib. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of angiogenesis and cancer drug discovery. The choice of an appropriate inhibitor for a specific research application will depend on factors such as the desired potency, the specific cellular context, and the experimental model being used. Axitinib demonstrates the highest in vitro potency for VEGFR-2 kinase inhibition among the compared compounds. All four inhibitors show significant anti-angiogenic effects across a range of in vitro and in vivo assays, highlighting their utility as tool compounds for studying the role of VEGFR-2 in angiogenesis and for the development of novel anti-cancer therapies.

References

Unlocking Synergistic Potential: A Comparative Guide to Vegfr-2-IN-41 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of oncology research, the strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-tumor efficacy and overcoming resistance. This guide provides a comprehensive comparison of Vegfr-2-IN-41 (also known as Compound 8), a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and its potential synergistic effects when combined with standard chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in advancing cancer therapeutics.

This compound has demonstrated significant single-agent anti-proliferative and pro-apoptotic activity in preclinical studies.[1] While direct experimental data on its synergistic effects with chemotherapy is not yet available, this guide will provide a comparative analysis of its standalone performance alongside data from other VEGFR-2 inhibitors in combination with chemotherapy, offering a predictive outlook on its potential in combination regimens.

Mechanism of Action: Targeting Tumor Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth, invasion, and metastasis.[2] By selectively inhibiting the tyrosine kinase activity of VEGFR-2, this compound disrupts the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation, migration, and survival. This anti-angiogenic activity can "normalize" the tumor vasculature, which not only restricts the tumor's supply of oxygen and nutrients but may also enhance the delivery and efficacy of concurrently administered chemotherapeutic agents.[2]

This compound (Compound 8): Single-Agent Performance

Preclinical evaluations have established the potent anti-cancer properties of this compound as a single agent. The following tables summarize its inhibitory activity against VEGFR-2 and its anti-proliferative effects against various cancer cell lines.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of this compound (Compound 8)

CompoundTargetIC50 (μM)Reference CompoundIC50 (μM)
This compound (Compound 8)VEGFR-20.0554Sorafenib0.0416

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from:[1]

Table 2: Anti-proliferative Activity of this compound (Compound 8) Against Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Reference CompoundIC50 (μM)
HCT-116Colorectal Carcinoma3.94Vinblastine3.21
Doxorubicin6.74
HepG-2Hepatocellular Carcinoma3.76Vinblastine7.35
Doxorubicin7.52
MCF-7Breast Cancer4.43Vinblastine5.83
Doxorubicin8.19

Data sourced from:[1]

Comparative Analysis: Synergistic Effects of Other VEGFR-2 Inhibitors with Chemotherapy

While specific data for this compound in combination with chemotherapy is pending, studies with other VEGFR-2 inhibitors provide a strong rationale for its potential synergistic activity. The following table summarizes findings from studies combining VEGFR-2 inhibitors with standard chemotherapies in cell lines relevant to this compound's activity.

Table 3: Synergistic Effects of VEGFR-2 Inhibitors in Combination with Chemotherapy

VEGFR-2 Inhibitor(s)ChemotherapyCell LineCancer TypeObserved Effect
Lenvatinib + Regorafenib-MCF-7Breast CancerSynergistic reduction in cell survival (CI < 1)
AxitinibCyclophosphamideTumor-bearing mice-Improved anti-tumor response
Vandetanib-Tumor-bearing mice-Enhanced anti-tumor activity
BevacizumabVariousClinical TrialsColorectal, Lung, Breast CancerIncreased overall survival or progression-free survival

CI: Combination Index, a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy. Data sourced from:[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of this compound against the VEGFR-2 kinase was determined using a kinase assay kit (specific kit details would be sourced from the primary publication). The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cell lines (HCT-116, HepG-2, MCF-7) were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). The MTT reagent is converted to formazan by metabolically active cells. The absorbance of the formazan solution, which is proportional to the number of viable cells, is measured using a microplate reader. The IC50 value is determined from the resulting dose-response curve.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution was analyzed by flow cytometry. Cells were treated with the compound for a defined time, then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells was measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis by this compound was evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes. Stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Vegfr_2_IN_41 This compound Vegfr_2_IN_41->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration Survival Cell Survival PKC->Survival AKT->Proliferation AKT->Migration AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (HCT-116, HepG-2, MCF-7) Start->Cell_Culture Treatment Treatment with this compound and/or Chemotherapy Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Synergy Calculation (e.g., CI) Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating synergistic effects.

Synergy_Logic Vegfr_2_IN_41 This compound Anti_Angiogenesis Inhibition of Angiogenesis Vegfr_2_IN_41->Anti_Angiogenesis Chemotherapy Chemotherapy Direct_Cytotoxicity Direct Tumor Cell Cytotoxicity Chemotherapy->Direct_Cytotoxicity Vessel_Normalization Tumor Vasculature Normalization Anti_Angiogenesis->Vessel_Normalization Synergistic_Effect Synergistic Anti-Tumor Effect Direct_Cytotoxicity->Synergistic_Effect Increased_Drug_Delivery Increased Chemotherapy Delivery Vessel_Normalization->Increased_Drug_Delivery Increased_Drug_Delivery->Synergistic_Effect

Caption: Proposed logical relationship for synergy between this compound and chemotherapy.

Conclusion and Future Directions

This compound (Compound 8) is a promising VEGFR-2 inhibitor with potent single-agent anti-proliferative and pro-apoptotic activities. While direct evidence of its synergy with chemotherapy is yet to be established, the well-documented success of combining other VEGFR-2 inhibitors with conventional cytotoxic agents provides a strong foundation for future investigations. Further preclinical studies are warranted to evaluate the combination of this compound with various classes of chemotherapeutic drugs in relevant cancer models. Such studies will be crucial in elucidating its full therapeutic potential and paving the way for its clinical development as part of a combination strategy to improve patient outcomes in oncology.

References

Independent Validation of Vegfr-2-IN-41: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vegfr-2-IN-41's Performance Against Alternative VEGFR-2 Inhibitors, Supported by Experimental Data.

This guide provides an independent validation of this compound's activity, presenting a direct comparison with other known Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The data herein is compiled from peer-reviewed research to aid in the objective assessment of this compound for research and development purposes.

Quantitative Performance Analysis

The inhibitory activity of this compound and its comparators was assessed through in vitro kinase assays and cellular proliferation assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

In Vitro VEGFR-2 Kinase Inhibition

This table summarizes the direct inhibitory activity of the compounds against the VEGFR-2 enzyme. Lower IC50 values indicate greater potency.

CompoundVEGFR-2 IC50 (µM)
This compound (Compound 8) 0.0554 [1]
Sorafenib (Reference)0.0416[1]
Compound 3aNot Reported
Compound 4Not Reported
Compound 9Not Reported
Anti-proliferative Activity in Human Cancer Cell Lines

The following table details the cytotoxic effects of the inhibitors on various human cancer cell lines, indicating their potential as anti-cancer agents.

CompoundHCT-116 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)
This compound (Compound 8) 3.94 [1]3.76 [1]4.43 [1]
Vinblastine (Reference)3.21[1]7.35[1]5.83[1]
Doxorubicin (Reference)6.74[1]7.52[1]8.19[1]
Compound 3a>50>50>50
Compound 47.286.348.16
Compound 94.824.215.03

Experimental Methodologies

The following protocols provide a detailed overview of the experimental procedures used to obtain the quantitative data presented above.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 was determined using a commercially available kinase assay kit.[1][2]

  • Assay Preparation: A 10 mM stock solution of the test compounds was prepared in DMSO.

  • Reaction Mixture: The kinase reaction was performed in a 96-well plate containing VEGFR-2 enzyme, the test compound at various concentrations, and a kinase substrate in a final volume of 50 µL.

  • Incubation: The reaction was initiated by the addition of ATP and incubated for a specified time at room temperature.

  • Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based detection reagent.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The anti-proliferative activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6][7][8]

  • Cell Seeding: Human cancer cell lines (HCT-116, HepG-2, and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.

Visualizing Molecular Interactions and Processes

To better understand the context of this compound's activity, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor screening.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_assay In Vitro Kinase Assay cluster_cell_assay Cell-Based Proliferation Assay (MTT) A 1. Prepare Reagents (VEGFR-2, Substrate, ATP, Inhibitors) B 2. Add Components to 96-well Plate A->B C 3. Incubate at Room Temperature B->C D 4. Add Detection Reagent C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 Values E->F G 1. Seed Cells in 96-well Plate H 2. Treat with Inhibitors G->H I 3. Incubate for 48 hours H->I J 4. Add MTT Reagent I->J K 5. Solubilize Formazan J->K L 6. Measure Absorbance K->L M 7. Calculate IC50 Values L->M

References

Comparative Analysis of Vegfr-2-IN-41 Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of Vegfr-2-IN-41, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document presents available data for this compound and compares its selectivity profile with the well-characterized multi-targeted kinase inhibitor, Sunitinib, to provide a broader context for its potential applications.

Introduction to this compound

This compound is a small molecule inhibitor of VEGFR-2 with a reported IC50 of 0.0554 μM.[1][2][3] By targeting VEGFR-2, a key mediator of angiogenesis, this compound has demonstrated antitumor activity and the ability to induce apoptosis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making VEGFR-2 an important therapeutic target in oncology.[4][5][6][7]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor refers to its ability to preferentially bind to and inhibit its intended target over other kinases in the human kinome. High selectivity is often desirable to minimize off-target effects and associated toxicities. Due to the highly conserved nature of the ATP-binding site across the kinome, many kinase inhibitors exhibit activity against multiple kinases.

Currently, detailed public data on the broad kinase selectivity profile of this compound is limited. To illustrate the concept and importance of a comprehensive kinase screen, this guide includes data for Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor that also targets VEGFR-2. Sunitinib is known to inhibit several other kinases, which contributes to both its therapeutic efficacy and its side-effect profile.[8][9][10][11]

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC50 (µM)Sunitinib IC50 (nM)
VEGFR-2 0.0554 [1][2]80 [12]
PDGFRβData not available2[12]
c-KitData not availableData not available
FLT3Data not availableData not available
RETData not availableData not available
CSF-1RData not availableData not available

Note: The IC50 value for this compound is presented in micromolar (µM) as reported in the available source. The IC50 values for Sunitinib are in nanomolar (nM). This table highlights the potent activity of this compound against its primary target. A comprehensive understanding of its selectivity would require testing against a broad panel of kinases.

Signaling Pathway and Inhibition

VEGFR-2 signaling is initiated by the binding of VEGF, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5] this compound exerts its therapeutic effect by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing this downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 Autophosphorylation P2 P PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K P3 P PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Permeability Vascular Permeability PKC->Permeability Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation MAPK->Migration Vegfr_2_IN_41 This compound Vegfr_2_IN_41->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Kinase Assay

To determine the inhibitory activity of compounds like this compound against a panel of kinases, a common method is an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

    • Prepare a solution of the kinase and its specific substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the kinase being tested (often near the Km for ATP).

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the kinase/substrate solution.

    • Add the diluted test inhibitor or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13][14][15][16]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.

    • Incubate for 30-60 minutes at room temperature.[13][14][15][16]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Kinase_Assay_Workflow Start Start ReagentPrep 1. Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->ReagentPrep KinaseReaction 2. Set up Kinase Reaction in 384-well plate ReagentPrep->KinaseReaction Incubate1 Incubate at RT (e.g., 60 min) KinaseReaction->Incubate1 AddADPGlo 3. Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubate1->AddADPGlo Incubate2 Incubate at RT (40 min) AddADPGlo->Incubate2 AddDetection 4. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate2->AddDetection Incubate3 Incubate at RT (30-60 min) AddDetection->Incubate3 MeasureLumi 5. Measure Luminescence Incubate3->MeasureLumi DataAnalysis 6. Data Analysis (IC50 determination) MeasureLumi->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ method.

Conclusion

This compound is a potent inhibitor of VEGFR-2, a critical target in cancer therapy. While its primary activity is established, a comprehensive understanding of its kinase selectivity profile is essential for its further development and clinical application. The comparison with a multi-targeted inhibitor like Sunitinib underscores the importance of broad kinase screening to identify potential off-target activities that could influence both the therapeutic window and the side-effect profile of the compound. The provided experimental protocol for an in vitro kinase assay offers a standard method for generating such crucial selectivity data. Further studies are warranted to fully characterize the cross-reactivity of this compound across the human kinome.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of VEGFR-2 inhibitors, using a composite profile based on available safety data for compounds in this class, due to the absence of a specific Safety Data Sheet (SDS) for "Vegfr-2-IN-41". Adherence to these guidelines is essential for minimizing risks and ensuring compliance with regulatory standards.

Hazard Profile of VEGFR-2 Inhibitors

VEGFR-2 inhibitors are a class of targeted therapeutic agents that require careful handling. The following table summarizes the potential hazards associated with these compounds, based on data for representative molecules.

Hazard CategoryDescriptionGHS Classification (Representative)
Acute Toxicity May be harmful if swallowed.Acute Toxicity, Oral (Category 4)
Skin Irritation May cause skin irritation upon direct contact.Skin Corrosion/Irritation (Category 2)
Eye Irritation May cause serious eye irritation.Serious Eye Damage/Eye Irritation (Category 2A)
Respiratory Irritation May cause respiratory irritation if inhaled.Specific Target Organ Toxicity, Single Exposure (Category 3)
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1)

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and similar research compounds.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not mix VEGFR-2 inhibitor waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect solid waste, such as contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, clearly labeled, and sealable hazardous waste container.

  • Collect liquid waste, including unused solutions and solvent rinses, in a separate, leak-proof, and compatible hazardous waste container. Ensure the container is properly labeled with the chemical name and hazard symbols.

3. Decontamination of Labware:

  • All non-disposable labware that has come into contact with the VEGFR-2 inhibitor should be decontaminated.

  • Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound.

  • Collect the solvent rinse as hazardous liquid waste.

  • After the solvent rinse, wash the labware with an appropriate laboratory detergent and water.

4. Packaging and Labeling for Disposal:

  • Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Label each container clearly with "Hazardous Waste," the full chemical name ("this compound" and any other components), and the appropriate hazard pictograms.

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by a certified waste disposal service.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of VEGFR-2 inhibitors down the drain or in regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of a VEGFR-2 inhibitor.

cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal PPE Wear Appropriate PPE (Lab Coat, Gloves, Goggles) Segregate Segregate Waste Streams (Solid vs. Liquid) PPE->Segregate Collect_Solid Collect Solid Waste in Labeled Hazardous Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled Hazardous Container Segregate->Collect_Liquid Store Store Waste in Secure Secondary Containment Collect_Solid->Store Collect_Liquid->Store Rinse Rinse Contaminated Labware with Appropriate Solvent Collect_Rinse Collect Solvent Rinse as Liquid Hazardous Waste Rinse->Collect_Rinse Wash Wash Labware with Detergent and Water Rinse->Wash Collect_Rinse->Collect_Liquid Contact_EHS Contact Environmental Health & Safety (EHS) for Professional Disposal Store->Contact_EHS

Caption: Workflow for the safe disposal of VEGFR-2 inhibitors.

By following these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound and other potent research chemicals, thereby fostering a culture of safety and responsibility within the scientific community.

References

Personal protective equipment for handling Vegfr-2-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Vegfr-2-IN-41 was identified. The following guidance is based on general laboratory safety protocols and information available for other VEGFR-2 inhibitors. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure personal safety when handling chemical compounds like this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification and Use
Hand Protection GlovesNitrile gloves are recommended for their chemical resistance.[1] Always inspect gloves for tears or punctures before use. Dispose of gloves in a designated biohazard waste container after use or if contaminated.[2][3]
Body Protection Lab CoatA buttoned lab coat should be worn to protect the body and clothing from potential spills.[2] Lab coats should remain in the laboratory to prevent cross-contamination.[2][4]
Eye Protection Safety Glasses/GogglesSafety glasses or goggles with side shields are mandatory to protect against splashes.[5]
Foot Protection Closed-Toed ShoesClosed-toed shoes must be worn at all times in the laboratory to protect the feet from spills.[2][3]
Respiratory Protection Mask/RespiratorIn situations where aerosols or dust may be generated, a suitable respirator (e.g., FFP2 or FFP3) should be used.[1]

Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation:

  • Designate a specific area within the laboratory for handling the compound.

  • Ensure a safety shower and eyewash station are readily accessible.[5]

  • Review the experimental protocol and prepare all necessary materials and equipment in advance.

2. Handling:

  • Perform all manipulations of the compound, especially weighing and reconstituting, within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Avoid direct contact with the skin and eyes.[5]

  • Use mechanical pipetting devices; mouth pipetting is strictly prohibited.[4]

3. In Case of a Spill:

  • Alert others in the vicinity.

  • Use a spill kit to contain and clean up the spill. Absorb the spill with inert material and place it in a sealed container for disposal.

  • Decontaminate the area with an appropriate solvent.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Dispose of contaminated materials such as gloves, pipette tips, and paper towels in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour chemical waste down the drain.[6]

Experimental Workflow

The following diagram illustrates a general workflow for handling a chemical inhibitor like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Protocol & SDS B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Workspace B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Reconstitute in Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Workspace F->G Experiment Complete Spill Spill Occurs F->Spill H Dispose of Waste in Labeled Containers G->H I Doff PPE H->I J Wash Hands Thoroughly I->J Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->G Resume Cleanup

General workflow for handling chemical inhibitors.

VEGFR-2 Signaling Pathway Overview

While specific experimental protocols for this compound are not available, it is designed to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7][8] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[8] Inhibitors of VEGFR-2 block this signaling pathway, thereby impeding the formation of new blood vessels that supply tumors with nutrients and oxygen.

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras/Raf/MEK/ERK Pathway VEGFR2->Ras PI3K PI3K/Akt Pathway VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Ras->Angiogenesis PI3K->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and point of inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.